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Foundational

An In-Depth Technical Guide to 3,7-Diaminoheptanoic Acid: A Versatile Building Block for Advanced Drug Development

Introduction In the landscape of modern medicinal chemistry and drug development, the exploration of non-proteinogenic amino acids has opened new avenues for the design of novel therapeutics with enhanced efficacy, stabi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern medicinal chemistry and drug development, the exploration of non-proteinogenic amino acids has opened new avenues for the design of novel therapeutics with enhanced efficacy, stability, and target specificity. Among these, diamino acids, which possess two amine functional groups, are of significant interest. This guide provides a comprehensive technical overview of 3,7-diaminoheptanoic acid, a unique beta-amino acid with potential applications in the synthesis of peptidomimetics and other bioactive molecules. As a bifunctional molecule, it offers a distinct structural scaffold for researchers and scientists engaged in the development of next-generation pharmaceuticals.

This document will delve into the chemical structure and precise mass of 3,7-diaminoheptanoic acid, outline plausible synthetic strategies, discuss its potential physicochemical properties and analytical characterization, and explore its applications in the field of drug discovery. The information presented herein is intended to serve as a valuable resource for professionals in pharmaceutical research and development, providing both foundational knowledge and practical insights.

Chemical Structure and Exact Mass

3,7-Diaminoheptanoic acid is a derivative of heptanoic acid featuring amino groups at the 3- and 7-positions. The presence of the amino group at the beta-carbon (C3) classifies it as a beta-amino acid. The stereochemistry at the C3 position is a critical determinant of its biological activity and its incorporation into larger molecules. The (3S) stereoisomer is commonly cited in chemical databases[1].

The fundamental properties of 3,7-diaminoheptanoic acid are summarized in the table below:

PropertyValueSource
IUPAC Name (3S)-3,7-diaminoheptanoic acid[1]
Molecular Formula C₇H₁₆N₂O₂[1]
Exact Mass 160.121177757 Da[1]
Molecular Weight 160.21 g/mol [1]
SMILES NCCCCCC(=O)O[2]
InChIKey PJDINCOFOROBQW-LURJTMIESA-N[1]
CAS Number 13184-41-3[1]

Below is a 2D chemical structure diagram of (3S)-3,7-diaminoheptanoic acid, generated using the DOT language.

Caption: 2D structure of 3,7-diaminoheptanoic acid.

Synthetic Approaches

Proposed Retrosynthetic Analysis and Synthesis Protocol

A logical retrosynthetic approach would involve the disconnection of the C-N bonds. One promising strategy is the asymmetric Michael addition of an amine to a suitable α,β-unsaturated ester, followed by functional group manipulations.

G Target 3,7-Diaminoheptanoic Acid Intermediate1 Protected Diamino Ester Target->Intermediate1 Ester Hydrolysis Intermediate2 α,β-Unsaturated Ester Intermediate1->Intermediate2 Michael Addition StartingMaterial3 Amine Source Intermediate1->StartingMaterial3 Intermediate3 Protected Amino Aldehyde Intermediate2->Intermediate3 Wittig Reaction StartingMaterial2 Wittig Reagent Intermediate2->StartingMaterial2 StartingMaterial1 Protected 4-Aminobutanol Intermediate3->StartingMaterial1 Oxidation

Caption: Retrosynthetic analysis of 3,7-diaminoheptanoic acid.

Experimental Protocol (Proposed):

  • Protection of 4-aminobutanol: The starting material, 4-aminobutanol, would first be N-protected, for example, with a Boc group, to prevent side reactions.

  • Oxidation: The protected alcohol is then oxidized to the corresponding aldehyde using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

  • Wittig Reaction: The resulting aldehyde undergoes a Wittig reaction with an appropriate phosphorus ylide, such as (carboethoxymethyl)triphenylphosphorane, to introduce the α,β-unsaturated ester functionality.

  • Asymmetric Michael Addition: This is the key stereochemistry-determining step. The α,β-unsaturated ester is subjected to a Michael addition with a chiral amine or an ammonia equivalent in the presence of a chiral catalyst to introduce the second amino group at the C3 position with high enantioselectivity.

  • Deprotection and Hydrolysis: Finally, the protecting groups are removed, and the ester is hydrolyzed to yield the target 3,7-diaminoheptanoic acid.

This proposed synthesis is based on well-established reactions in organic chemistry and provides a viable route to the target molecule with control over stereochemistry.[3][4]

Physicochemical Properties and Analytical Characterization

The physicochemical properties of 3,7-diaminoheptanoic acid are crucial for its application in drug development, influencing its solubility, absorption, and interaction with biological targets.

Predicted Physicochemical Properties
  • pKa Values: As a molecule with two amino groups and one carboxylic acid group, 3,7-diaminoheptanoic acid will have at least three pKa values. The carboxylic acid proton will have a pKa around 2-3, while the two amino groups will have pKa values in the range of 9-11. The exact values would need to be determined experimentally, for instance, through potentiometric titration or by analyzing its solubility at different pH values.[5][6]

  • Solubility: The zwitterionic nature of 3,7-diaminoheptanoic acid at physiological pH suggests it will be soluble in aqueous solutions. Its solubility will be pH-dependent, with minimum solubility at its isoelectric point.

  • LogP: The calculated XLogP3-AA is -3.3, indicating that the compound is highly hydrophilic.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The ¹H NMR spectrum is expected to be complex due to the presence of multiple methylene groups. Key signals would include the methine proton at the C3 position, which would be coupled to the adjacent methylene protons. The protons on the carbons adjacent to the amino groups will also show characteristic chemical shifts.

  • ¹³C NMR: The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms. The carbonyl carbon will have a chemical shift in the range of 170-180 ppm. The carbons bonded to the nitrogen atoms will appear in the range of 40-60 ppm.[7][8]

Mass Spectrometry (MS):

  • Electrospray Ionization (ESI): In positive ion mode ESI-MS, 3,7-diaminoheptanoic acid is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 161.1289.

  • Tandem MS (MS/MS): Fragmentation of the [M+H]⁺ ion would likely involve the loss of water (H₂O) and ammonia (NH₃). Characteristic fragments would arise from the cleavage of the carbon-carbon bonds in the heptanoic acid backbone. The fragmentation pattern can provide valuable structural information.[9][10][11]

Applications in Drug Development

The unique structural features of 3,7-diaminoheptanoic acid make it an attractive building block for the design of peptidomimetics. Peptidomimetics are compounds that mimic the structure and function of natural peptides but have improved pharmacological properties, such as enhanced stability against enzymatic degradation and better oral bioavailability.[12][13]

Role as a Peptidomimetic Scaffold

The incorporation of 3,7-diaminoheptanoic acid into a peptide sequence can induce specific conformational constraints. The beta-amino acid nature of the molecule can lead to the formation of stable secondary structures, such as helices and turns, which can be designed to mimic the bioactive conformation of a natural peptide ligand.[14]

G cluster_0 Natural Peptide cluster_1 Peptidomimetic Design cluster_2 Improved Properties Peptide Bioactive Peptide Degradation Enzymatic Degradation Peptide->Degradation Susceptible DAH 3,7-Diaminoheptanoic Acid Peptidomimetic Stable Peptidomimetic DAH->Peptidomimetic Incorporation Stability Increased Stability Peptidomimetic->Stability Activity Enhanced Biological Activity Peptidomimetic->Activity

Caption: Workflow for designing stable peptidomimetics.

The presence of the second amino group at the 7-position provides a handle for further modification or for creating branched or cyclic peptides. This additional functionality can be used to attach polyethylene glycol (PEG) chains to improve pharmacokinetic properties, or to link the peptide to a targeting moiety.

Conclusion

3,7-Diaminoheptanoic acid represents a promising and versatile building block for the development of novel therapeutics. Its unique structure as a beta-diamino acid offers opportunities to create peptidomimetics with improved stability and tailored pharmacological profiles. While further research is needed to fully explore its potential, the synthetic strategies and analytical methodologies outlined in this guide provide a solid foundation for its application in advanced drug discovery programs. As the demand for more sophisticated and effective drugs continues to grow, the exploration of such non-canonical amino acids will undoubtedly play a crucial role in shaping the future of medicine.

References

  • Liu, T., et al. (2024). Enzymatic Synthesis of Unprotected α,β-Diamino Acids via Direct Asymmetric Mannich Reactions. Journal of the American Chemical Society. Available at: [Link]

  • Bouillère, F., et al. (2010). Access to β,γ-diamino acids. Application to the synthesis of 3-deoxyaminostatine. Organic & Biomolecular Chemistry, 8(22), 5126-5134. Available at: [Link]

  • Li, G., et al. (2013). Most efficient routes for the synthesis of alpha,beta-diamino acid-derived compounds. Current Organic Synthesis, 10(4), 577-598.
  • Szilágyi, L., & Gönczi, C. (2008). Spectral analysis of 1H coupled 13C spectra of the amino acids: adaptive spectral library of amino acid 13C isotopomers and positional fractional 13C enrichments. Magnetic Resonance in Chemistry, 46(2), 125-137. Available at: [Link]

  • Liu, T., et al. (2024). Enzymatic Synthesis of Unprotected α,β-Diamino Acids via Direct Asymmetric Mannich Reactions. Journal of the American Chemical Society. Available at: [Link]

  • Steelyard Analytics, Inc. (2020). 13C NMR analysis of peptides and amino acids. Available at: [Link]

  • MolPort. (n.d.). (3S)-3,7-diaminoheptanoic acid. Available at: [Link]

  • University of Nebraska-Lincoln. (n.d.). Identifying amino acids in protein NMR spectra. Available at: [Link]

  • Wang, Y., et al. (2023). Synthesis of α,β-diamino acid derivatives by acid-catalyzed Aza-Michael addition of N-phthalyldehydroalanine with different amine. Phosphorus, Sulfur, and Silicon and the Related Elements, 198(12), 1225-1230. Available at: [Link]

  • Wu, K. P. (2021). [NMR] 1H, 13C and 15N chemical shift table of 20 common amino acids. KPWu's group research site. Available at: [Link]

  • PubChem. (n.d.). (3S)-3,7-diaminoheptanoic acid. National Center for Biotechnology Information. Available at: [Link]

  • Williams, R. M. (1995). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Advances in Asymmetric Synthesis (Vol. 1, pp. 45-94). JAI Press.
  • Medizinische Fakultät Münster. (n.d.). Amino acids. Available at: [Link]

  • Lee, J. Y., et al. (2013). Fragmentation of Neutral Amino Acids and Small Peptides by Intense, Femtosecond Laser Pulses. Journal of the American Society for Mass Spectrometry, 24(9), 1353-1362. Available at: [Link]

  • Smith, A. B., 3rd, et al. (2007). Asymmetric synthesis of diastereomeric diaminoheptanetetraols. A proposal for the configuration of (+)-zwittermicin a. Organic Letters, 9(4), 557-560. Available at: [Link]

  • UPCommons. (n.d.). Designing Peptidomimetics. Available at: [Link]

  • Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. Analytica Chimica Acta, 765, 1-15. Available at: [Link]

  • MacMillan, D. W. C. (2008). Asymmetric Synthesis Enabled by Metal-Free Catalysis. Accounts of Chemical Research, 41(4), 531-541. Available at: [Link]

  • Llinàs, A., et al. (2009). Comparison of the Accuracy of Experimental and Predicted pKa Values of Basic and Acidic Compounds. Journal of Chemical Information and Modeling, 49(7), 1737-1748. Available at: [Link]

  • Li, Y., et al. (2012). Low Mass MS/MS Fragments of Protonated Amino Acids used for Distinction of their 13C-Isotopomers in Metabolic Studies. Journal of The American Society for Mass Spectrometry, 23(3), 466-475. Available at: [Link]

  • Smith, A. M. R. (2021). pKa Determination in non-Aqueous Solvents and. University of Liverpool Repository. Available at: [Link]

  • Giebel, A. G., et al. (2024). Development of a Python-based electron ionization mass spectrometry amino acid and peptide fragment prediction model. PLoS ONE, 19(2), e0297505. Available at: [Link]

  • Wikipedia. (n.d.). Peptidomimetic. Available at: [Link]

  • Ortiz, J. L., et al. (2018). Determination of pKa from Solubility Measurements in Simple Cases when No Additional Equilibria are Present. International Journal of Pharmaceutica Analytica Acta, 2(1). Available at: [Link]

  • Yates, J. R., 3rd, et al. (1996). U.S. Patent No. 5,538,897. Washington, DC: U.S. Patent and Trademark Office.
  • Singh, Y., et al. (2023). Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. Pharmaceutics, 15(11), 2568. Available at: [Link]

  • Cheung, Y. Y. (2010). Modelling of the Dissociation Constant (pKa) of Amino Acids. Max Planck Society. Available at: [Link]

  • Fjell, C. D., et al. (2012). Peptides and Peptidomimetics for Antimicrobial Drug Design. Annual Review of Pharmacology and Toxicology, 52, 437-455. Available at: [Link]

Sources

Exploratory

Engineering Protease-Resistant Peptidomimetics: A Technical Whitepaper on 3,7-Diaminoheptanoic Acid (L-β-Homolysine)

Executive Summary The translation of peptide-based drug candidates from the bench to the clinic is frequently bottlenecked by poor pharmacokinetic profiles, primarily driven by rapid proteolytic cleavage in the gastroint...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The translation of peptide-based drug candidates from the bench to the clinic is frequently bottlenecked by poor pharmacokinetic profiles, primarily driven by rapid proteolytic cleavage in the gastrointestinal tract and blood serum. To circumvent this limitation, the incorporation of non-proteinogenic β-amino acids has emerged as a cornerstone of modern peptidomimetic engineering. Among these, 3,7-diaminoheptanoic acid —commonly known as L-β-homolysine —is a highly specialized building block. This whitepaper provides an in-depth technical analysis of its physicochemical properties, the mechanistic rationale for its use in protease evasion, and the stereoselective synthetic workflows required for its integration into advanced therapeutics.

Molecular Identity & Physicochemical Profiling

3,7-diaminoheptanoic acid is a chiral, non-proteinogenic β-amino acid. Structurally, it is a homolog of natural L-lysine, featuring an additional methylene (-CH₂-) group inserted between the α-carbon and the carboxylic acid, shifting the primary amine to the β-position[1].

Table 1: Core Physicochemical Properties

PropertyAnalytical Value
IUPAC Name (3S)-3,7-diaminoheptanoic acid[1]
Common Synonyms L-β-homolysine; (S)-3,7-diaminoheptanoic acid[2]
CAS Number 13184-41-3 (Free acid)[1]; 290835-83-5 (Dihydrochloride)[3]
Molecular Formula C₇H₁₆N₂O₂[1]
Molecular Weight 160.21 g/mol [1]
Topological Polar Surface Area 89.3 Ų[1]
Complexity Score 117[1]
Physical Appearance White to off-white solid/powder[4]

Structural Biology & Mechanistic Causality: The Case for Beta-Peptides

Standard α-peptides are highly susceptible to enzymatic degradation. Trypsin-like serine proteases specifically recognize the basic side chains of Lysine and Arginine, anchoring them into the S1 specificity pocket and cleaving the adjacent C-terminal amide bond.

The Causality of Protease Resistance: By substituting L-Lysine with 3,7-diaminoheptanoic acid, a single methylene spacer is introduced into the peptide backbone. This extra carbon extends the backbone trajectory and fundamentally alters the local dihedral angles. When the basic ω-amino group of β-homolysine anchors into the protease's S1 pocket, the extended backbone shifts the scissile amide bond out of the active site register. The catalytic triad (Ser-His-Asp) can no longer reach the misaligned amide carbonyl. This steric clash and register shift confer near-complete resistance to gastrointestinal proteases, extending the half-life of the molecule from minutes to days.

This exact mechanistic principle has been recently leveraged in the development of highly stable, orally bioavailable bicyclic peptide antagonists targeting the Interleukin-23 Receptor (IL-23R) for the treatment of inflammatory bowel diseases like Crohn's disease[5].

Mechanism A Alpha-Peptide Bond (Contains L-Lysine) B Protease Active Site (S1 Pocket Recognition) A->B Binds C Rapid Hydrolysis (Half-life < 1 hr) B->C Cleaves D Beta-Peptide Bond (3,7-Diaminoheptanoic Acid) E Steric Clash & Register Shift (Altered Backbone) D->E Evades F Proteolytic Resistance (Extended Half-life) E->F Stabilizes

Caption: Mechanistic pathway of protease evasion by beta-homoamino acid incorporation.

Synthetic Methodologies: Stereoselective Arndt-Eistert Homologation

To utilize 3,7-diaminoheptanoic acid in solid-phase peptide synthesis (SPPS), it must be orthogonally protected (e.g., Fmoc-L-β-homolysine(Boc)-OH)[4]. The synthesis of this building block requires strict stereochemical control. The Arndt-Eistert homologation remains the gold standard for this transformation, as it seamlessly inserts a methylene group with complete retention of the α-stereocenter.

Step-by-Step Experimental Protocol

Step 1: Carboxylic Acid Activation

  • Action: Dissolve N-α-Fmoc-N-ε-Boc-L-Lysine in anhydrous THF. Cool to -15 °C. Add 1.1 equivalents of N-methylmorpholine (NMM) followed by 1.05 equivalents of isobutyl chloroformate.

  • Causality: Isobutyl chloroformate is selected over standard carbodiimides (like DCC or EDC) because it forms a mixed anhydride rapidly at sub-zero temperatures. This minimizes the risk of oxazolone-intermediate formation, thereby preventing the racemization of the sensitive chiral center.

Step 2: Diazoketone Formation

  • Action: Stir for 15 minutes, then filter the precipitated NMM-hydrochloride salt. Add the filtrate dropwise to an ethereal solution of diazomethane (generated in situ using Diazald) at 0 °C. Protect the reaction flask from light.

  • Causality: The nucleophilic carbon of diazomethane attacks the mixed anhydride, displacing the isobutyl carbonate leaving group to form a stable α-diazoketone. The reaction must be kept in the dark to prevent premature, uncontrolled photolytic degradation of the diazo species.

Step 3: Wolff Rearrangement

  • Action: Concentrate the diazoketone under reduced pressure. Redissolve in a 1:1 mixture of 1,4-dioxane and water. Add 2.0 equivalents of triethylamine (TEA) and a catalytic amount (0.1 eq) of silver benzoate. Stir at room temperature for 2 hours.

  • Causality: Silver(I) acts as a highly specific catalyst to facilitate the extrusion of nitrogen gas, generating an electron-deficient carbenoid. The adjacent chiral alkyl group migrates to the carbenoid carbon with 100% retention of configuration. This forms a highly reactive ketene intermediate that is immediately trapped by the surrounding water molecules to yield the final β-amino acid.

Step 4: Self-Validating Quality Control

  • Action: Quench the reaction, extract with ethyl acetate, and purify via silica gel flash chromatography.

  • Trustworthiness Validation: Subject the purified compound to LC-MS to confirm the [M+H]⁺ mass shift of exactly +14 Da relative to the starting material (confirming the addition of one -CH₂- group). Follow up with chiral HPLC against a racemic standard to validate that the enantiomeric excess (ee) remains >98%.

Workflow Step1 1. N-α-Fmoc-N-ε-Boc-L-Lysine (Starting Material) Step2 2. Isobutyl Chloroformate / NMM (Mixed Anhydride Activation) Step1->Step2 -15 °C Step3 3. Diazomethane Addition (Diazoketone Formation) Step2->Step3 0 °C, Dark Step4 4. Silver Benzoate / H2O (Wolff Rearrangement) Step3->Step4 Dioxane/TEA Step5 5. Fmoc-L-β-homolysine(Boc)-OH (Target Compound) Step4->Step5 Homologation Val 6. LC-MS & Chiral HPLC (Purity & ee% Validation) Step5->Val QC Check

Caption: Step-by-step Arndt-Eistert homologation workflow for beta-homolysine synthesis.

Advanced Applications in Therapeutics

The strategic integration of 3,7-diaminoheptanoic acid is revolutionizing targeted drug delivery and rational drug design. Beyond basic peptide stabilization, it is actively utilized in:

  • Gastrointestinal-Stable Oral Peptides: Replacing standard lysine residues in macrocyclic peptides to allow for oral administration rather than intravenous injection[5].

  • Bioconjugation & Lipidation: Serving as a stable tethering point for lipidated peptide inhibitors, where the ω-amino group is conjugated to fatty acids to enhance serum albumin binding and extend systemic circulation[5].

  • Antimicrobial Peptidomimetics: Mimicking the cationic charge of natural host-defense peptides to disrupt bacterial membranes while remaining invisible to bacterial proteases.

References

  • (3S)
  • WO2024246269A1 - Peptide inhibitors of interleukin-23 receptor Source: Google Patents URL
  • L-β-Homolysine dihydrochloride (290835-83-5)
  • Source: National Institutes of Health (NIH)
  • Nβ-Boc-Nω-Z-L-β-homolysine Properties and Applications Source: Chem-Impex URL

Sources

Foundational

Predictive pKa Profiling of 3,7-Diaminoheptanoic Acid: Mechanistic Insights and Experimental Workflows

Executive Summary In the rational design of peptidomimetics and novel therapeutics, understanding the ionization profile of non-proteinogenic amino acids is non-negotiable. 3,7-Diaminoheptanoic acid (3,7-DAHA) —a chiral,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rational design of peptidomimetics and novel therapeutics, understanding the ionization profile of non-proteinogenic amino acids is non-negotiable. 3,7-Diaminoheptanoic acid (3,7-DAHA) —a chiral, beta-amino acid analog featuring a terminal amine—presents a unique zwitterionic landscape. Its ionization states dictate its solubility, lipophilicity (logD), and binding affinity within target active sites.

As an application scientist, I do not rely solely on in silico outputs; I build self-validating analytical workflows. This whitepaper deconstructs the theoretical pKa predictions for 3,7-DAHA, explains the underlying chemical causality (inductive and electrostatic effects), and provides robust, field-proven experimental protocols to validate these predictions empirically.

Structural Deconstruction & Mechanistic Causality

3,7-DAHA ( C7​H16​N2​O2​ ) contains three distinct ionizable centers: a carboxylic acid at C1, a primary amine at C3 (beta position), and a primary amine at C7 (terminal position). The pKa of each group is not an isolated metric; it is a localized property heavily influenced by its microenvironment and the protonation state of adjacent groups[1].

The "Why" Behind the Predictions

Modern predictive algorithms, such as those utilizing Hammett-Taft equations and curated structural fragments[2], allow us to establish highly accurate baseline predictions. Here is the mechanistic rationale for 3,7-DAHA:

  • C1-Carboxylic Acid (Predicted pKa ~3.6): A standard aliphatic carboxylic acid typically exhibits a pKa near 4.8. However, in 3,7-DAHA, the adjacent C3-amine is fully protonated ( −NH3+​ ) at low pH. This positively charged group exerts a strong electron-withdrawing inductive effect, stabilizing the conjugate base ( −COO− ) and lowering the pKa to approximately 3.6.

  • C3-Primary Amine (Predicted pKa ~10.2): This amine is beta to the carboxylate. At physiological pH, the carboxylate is deprotonated ( −COO− ). While this negative charge provides slight electrostatic stabilization to the protonated C3-amine, the overall electron-withdrawing nature of the alkyl chain slightly depresses its pKa compared to a standard aliphatic amine, placing it near 10.2 (analogous to β -alanine).

  • C7-Primary Amine (Predicted pKa ~10.6): Separated by four methylene units from the C3 stereocenter, the C7 amine is insulated from the inductive effects of the C1/C3 dynamics due to electrostatic distance-decay. It behaves as a standard unhindered aliphatic primary amine, yielding a predicted pKa of ~10.6.

Quantitative Data Summary
Functional GroupPositionPredicted pKaPrimary Inductive/Electrostatic EffectMicrostate at pH 7.4
Carboxylic AcidC1~3.6Strong Withdrawing (from C3 −NH3+​ )Deprotonated ( −COO− )
Primary AmineC3~10.2Weak Donating (from C1 −COO− )Protonated ( −NH3+​ )
Primary AmineC7~10.6Negligible (Distance decay)Protonated ( −NH3+​ )

Speciation and Macroscopic Equilibria

Because the pKa values of the C3 and C7 amines are separated by less than 1 log unit, their deprotonation events will overlap. This creates a complex equilibrium of microstates. The macroscopic titration curve will show a distinct inflection for the carboxylic acid, but a blended, continuous buffering region for the two amines.

Speciation State1 Cationic (+2) COOH, NH3+, NH3+ State2 Zwitterionic (+1) COO-, NH3+, NH3+ State1->State2 pKa1 ~ 3.6 (-H+) State3 Neutral/Zwitterionic (0) COO-, NH2, NH3+ State2->State3 pKa2 ~ 10.2 (-H+) State4 Anionic (-1) COO-, NH2, NH2 State3->State4 pKa3 ~ 10.6 (-H+)

Protonation pathway of 3,7-diaminoheptanoic acid from pH 1 to 12.

Experimental Validation Protocols (Self-Validating Systems)

To transition from predictive models to validated empirical data, we must employ a dual-assay approach. Potentiometry provides the high-precision macroscopic pKa values[3], while NMR-pH titration deconvolutes the overlapping microscopic pKa values of the C3 and C7 amines[4].

Workflow InSilico In Silico Prediction (ACD/Labs Percepta) Potentiometric Potentiometric Titration (Sirius T3, Macroscopic pKa) InSilico->Potentiometric Guides titration range NMR NMR-pH Titration (Microscopic pKa Assignment) Potentiometric->NMR Identifies overlapping pKas DataFusion Data Fusion & Refinement (Final pKa Profiling) Potentiometric->DataFusion NMR->DataFusion

Self-validating experimental workflow for rigorous pKa determination.

Protocol 1: Automated Potentiometric Titration (Macroscopic pKa)

Potentiometric titration using a glass electrode remains the gold standard for determining aqueous pKa values between 2 and 12[3].

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 1.5 mg of 3,7-DAHA and dissolve it in 10 mL of Ionic Strength Adjusted (ISA) water ( 0.15 M KCl ) to maintain a constant activity coefficient throughout the assay.

  • Electrode Calibration: Calibrate the Ag/AgCl double-junction electrode using the Four-Plus parameter technique. Titrate a blank 0.15 M KCl solution with standardized 0.5 M KOH and 0.5 M HCl to correct for the carbonate error and ensure Nernstian response.

  • Titration Execution: Using an automated titrator (e.g., Sirius T3), titrate the sample from pH 2.0 to 12.0. Conduct the experiment under a slow argon flow at 25.0±0.5∘C to prevent atmospheric CO2​ from dissolving and forming carbonic acid, which skews high-pH readings.

  • Data Refinement: Export the volume vs. pH data. Utilize Bjerrum plot analysis (average number of bound protons vs. pH) to calculate the macroscopic pKa values via non-linear least-squares regression.

Protocol 2: 2D NMR-pH Titration (Microscopic pKa)

Because the C3 and C7 amines ionize within a narrow pH window, potentiometry alone cannot assign which amine deprotonates first. NMR-pH titration solves this by monitoring the electronic deshielding effects on adjacent NMR-active nuclei as a function of pH[4],[5].

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 5 mM solution of 3,7-DAHA in a 90% H2​O/10% D2​O mixture containing 150 mM NaCl . The D2​O is required for the NMR spectrometer's deuterium lock.

  • In Situ pH Adjustment: Adjust the pH of the sample across a range of 8.0 to 12.0 in 0.2 pH unit increments using micro-additions of NaOD or DCl . Measure the pH directly in the NMR tube using a calibrated micro-electrode.

  • Spectral Acquisition: At each pH point, acquire a 1H−13C HSQC (Heteronuclear Single Quantum Coherence) spectrum.

  • Chemical Shift Tracking: Track the 13C chemical shifts of the C3 and C7 carbons. As an adjacent amine loses its proton, the loss of positive charge alters the local electron density, resulting in a distinct upfield shift of the connected carbon.

  • Data Analysis: Plot the chemical shift ( δ ) of the C3 and C7 carbons against the measured pH. Fit the resulting sigmoidal curves to the Henderson-Hasselbalch equation to extract the exact, site-specific microscopic pKa values.

Implications for Drug Design

The pKa profile of 3,7-DAHA dictates that at physiological pH (7.4), the molecule exists predominantly as a net +1 cation (deprotonated carboxylate, two protonated amines). This highly polar, charged state ensures excellent aqueous solubility but severely restricts passive membrane permeability. If 3,7-DAHA is incorporated into a peptide therapeutic, formulation scientists must account for this charge density, potentially utilizing prodrug strategies (e.g., esterification of the C1 carboxylate) or permeation enhancers to achieve oral bioavailability.

References

  • Decades of Reliable pKa Predictions - ACD/Labs. ACD/Labs. Available at:[Link]

  • pKa measurements for the SAMPL6 prediction challenge for a set of kinase inhibitor-like fragments. PubMed Central (PMC). Available at:[Link]

  • Determination of pKa values of active pharmaceutical ingredients. Researcher.Life. Available at: [Link]

  • Estimated pKa values for specific amino acid residues in daptomycin. PubMed. Available at:[Link]

Sources

Exploratory

An In-Depth Technical Guide to the Solubility Profile of 3,7-Diaminoheptanoic Acid

Abstract This technical guide provides a comprehensive analysis of the solubility profile of 3,7-diaminoheptanoic acid, a molecule of interest for pharmaceutical and biotechnological applications. In the absence of exten...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of 3,7-diaminoheptanoic acid, a molecule of interest for pharmaceutical and biotechnological applications. In the absence of extensive published empirical data for this specific compound, this guide establishes a robust predictive framework grounded in the fundamental physicochemical principles of amino acids. We explore the theoretical underpinnings of its solubility in both aqueous and organic solvents, detailing the profound influence of pH on its ionization state and, consequently, its solubility. This guide is designed for researchers, scientists, and drug development professionals, offering not only predictive insights but also a detailed, field-proven experimental protocol for systematic solubility determination. The methodologies described are structured to be self-validating, ensuring the generation of reliable and reproducible data critical for formulation development, process chemistry, and regulatory submissions.

Part 1: Theoretical Physicochemical Profile & Predicted Solubility

Understanding the solubility of an active pharmaceutical ingredient (API) is a critical first step in formulation development.[1] For 3,7-diaminoheptanoic acid, a diamino acid, its behavior is governed by the presence of two basic amino groups and one acidic carboxylic acid group. This amphoteric nature dictates that its solubility is intrinsically linked to the pH of its environment.[2]

Ionization States and the Zwitterionic Nature

Like all amino acids, 3,7-diaminoheptanoic acid can exist in various ionic forms depending on the pH. It contains three ionizable groups: the α-carboxyl group, the 3-amino group, and the 7-amino group.

  • In strongly acidic solutions (low pH): All three groups will be protonated. The carboxyl group will be neutral (-COOH), and both amino groups will be positively charged (-NH3+), resulting in a net positive charge on the molecule.[3]

  • In strongly basic solutions (high pH): The carboxyl group will be deprotonated and negatively charged (-COO-), while the amino groups will be neutral (-NH2), resulting in a net negative charge.[4]

  • At physiological or intermediate pH: The molecule will exist predominantly as a zwitterion, possessing both a positive and a negative charge, for an overall neutral charge.[5] The carboxyl group will be deprotonated (-COO-), and the amino groups will be protonated (-NH3+).

The specific pH at which the net charge of the molecule is zero is its isoelectric point (pI) . At the pI, intermolecular electrostatic repulsion is minimized, which typically leads to the lowest aqueous solubility.[4]

Caption: Ionization states of 3,7-diaminoheptanoic acid across a pH gradient.

Predicted Aqueous Solubility Profile

The aqueous solubility of 3,7-diaminoheptanoic acid is expected to follow a classic "U-shaped" curve as a function of pH.

  • Minimum Solubility: The lowest solubility will occur at or near the isoelectric point (pI), where the molecule exists as a charge-neutral but highly polar zwitterion.[2][4]

  • Increased Solubility: As the pH is lowered from the pI, the carboxylate group becomes protonated, leading to a net positive charge and increased solubility due to repulsion between cations. Similarly, as the pH is raised from the pI, the amino groups are deprotonated, leading to a net negative charge and increased solubility due to repulsion between anions.[6]

This pH-dependent behavior is a critical consideration for developing aqueous formulations, where pH control is paramount for achieving the desired drug concentration and ensuring stability.[7]

Predicted Organic Solvent Solubility

The solubility of amino acids in organic solvents is generally low due to their zwitterionic nature.[8]

  • Non-Polar Organic Solvents (e.g., Hexane, Toluene): 3,7-diaminoheptanoic acid is predicted to be practically insoluble . The high polarity of the zwitterionic form is incompatible with these low-polarity solvents.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): Limited solubility is expected. While these solvents have high dielectric constants, they are not as effective at solvating the charged groups of the zwitterion as water.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Solubility is predicted to be low but potentially higher than in aprotic or non-polar solvents.[9] The addition of alcohols to aqueous solutions generally decreases amino acid solubility, acting as an anti-solvent.[9] However, forming salts of the amino acid, such as the hydrochloride salt, can dramatically increase solubility in alcohols.[10]

To enhance solubility in organic media, strategies often involve forming a salt (e.g., a dihydrochloride salt) to disrupt the strong crystal lattice of the zwitterion.[10][11] Alternatively, Hansen Solubility Parameters (HSP) can be used as a predictive tool to identify suitable solvent systems by matching the dispersion, polar, and hydrogen bonding parameters of the solute and solvent.[12][13][14]

Summary of Predicted Solubility

The following table summarizes the predicted qualitative solubility profile based on fundamental principles. This serves as a hypothesis to be confirmed by the experimental protocol outlined in the next section.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Aqueous (at pI) pH-adjusted WaterLowZwitterionic form leads to strong crystal lattice energy and minimal electrostatic repulsion.[4]
Aqueous (Acidic, pH < pI) 0.1 M HClHighFormation of the cationic species increases repulsion and interaction with water.[6]
Aqueous (Basic, pH > pI) 0.1 M NaOHHighFormation of the anionic species increases repulsion and interaction with water.[6]
Polar Protic Methanol, EthanolVery Low to InsolubleAlcohols are poor solvents for zwitterions.[9] Salt formation would be required.[10]
Polar Aprotic DMSO, DMFVery Low to InsolubleIneffective at solvating the charged zwitterionic species.
Non-Polar Hexane, TolueneInsoluble"Like dissolves like" principle; extreme polarity mismatch.[8]

Part 2: A Self-Validating Protocol for Experimental Solubility Determination

To generate reliable and definitive data, a systematic experimental approach is required. The shake-flask method is the gold-standard and most widely recognized technique for determining thermodynamic equilibrium solubility.[15][16][17] The following protocol is designed to be a self-validating system, incorporating checks for equilibrium and sample integrity.

Objective

To determine the equilibrium solubility of 3,7-diaminoheptanoic acid in various aqueous and organic solvents at a controlled temperature (e.g., 25°C or 37°C).

Materials & Equipment
  • 3,7-diaminoheptanoic acid (solid, purity >98%)

  • Selected solvents (HPLC grade)

  • Glass vials with screw caps (e.g., 4 mL or 8 mL)

  • Orbital shaker with temperature control[17]

  • Centrifuge

  • Calibrated pH meter

  • Analytical balance

  • Syringes and syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • HPLC system with a suitable detector (e.g., UV-Vis, ELSD, or MS) or a validated titration method.[18]

  • Volumetric flasks and pipettes

Experimental Workflow: Shake-Flask Method

Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.

Detailed Step-by-Step Methodology

Step 1: Preparation

  • Add an excess amount of solid 3,7-diaminoheptanoic acid to a series of glass vials. "Excess" means enough solid will remain undissolved at equilibrium. A preliminary test with a small amount can help estimate the required quantity.[19]

  • Accurately dispense a known volume of the desired solvent (e.g., 3 mL) into each vial. Prepare each solvent condition in triplicate.[17]

  • For aqueous solutions, verify and record the initial pH of the suspension.[15]

  • Securely cap the vials to prevent solvent evaporation.

Step 2: Equilibration (The Self-Validating Step)

  • Place the vials in an orbital shaker set to a constant temperature (e.g., 37°C for physiological relevance) and a consistent agitation speed.[17]

  • Causality: The goal is to reach thermodynamic equilibrium, not just dissolution. Agitation ensures continuous interaction between the solid and the solvent.[18]

  • Trustworthiness: To ensure equilibrium has been reached, a time-point study is essential. Withdraw samples at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured solubility values from at least the last two time points are statistically identical.[19]

  • After the agitation period, visually confirm that an excess of the solid phase remains in every vial. If no solid is present, the experiment for that vial is invalid, and must be repeated with more solute.[20]

Step 3: Sample Separation

  • Remove vials from the shaker and let them stand at the experimental temperature to allow undissolved solids to sediment. Centrifugation can be used to accelerate this process.[18]

  • Carefully withdraw an aliquot of the clear supernatant using a syringe.

  • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean analysis vial. This step is critical to remove any undissolved micro-particulates.

Step 4: Quantification

  • Accurately dilute the filtered sample with a suitable mobile phase or solvent to fall within the calibrated range of the analytical method.

  • Analyze the concentration of the diluted sample using a pre-validated analytical method. High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique as it can separate the analyte from any potential impurities or degradants.[15][21]

  • Methodological Note: Since most amino acids lack a strong UV chromophore, analysis may require derivatization (e.g., with OPA or FMOC) for sensitive detection, or the use of detectors like Evaporative Light Scattering (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometry (MS).[21][22] Direct UV detection at low wavelengths (~200-220 nm) is also possible but may lack specificity.[23]

  • Calculate the original concentration in the saturated solution, accounting for the dilution factor. Report the final solubility in units of mg/mL or mol/L.

  • For aqueous solutions, measure and report the final pH of the saturated solution.[7]

Part 3: Implications for Drug Development

A thorough understanding of the solubility profile of 3,7-diaminoheptanoic acid is not an academic exercise; it directly informs critical decisions in the drug development pipeline.

  • Formulation Strategy: The pronounced pH-solubility dependence strongly suggests that for an oral or parenteral aqueous formulation, a buffered system will be essential to maintain a pH where solubility is maximized and stable. For poorly soluble zwitterions, salt formation (e.g., creating the dihydrochloride salt) is a primary strategy to enhance aqueous solubility.[10]

  • Route of Administration: Low intrinsic solubility may challenge the development of a high-concentration liquid formulation, potentially favoring a solid dosage form or requiring enabling technologies like complexation or co-solvents.

  • Process Chemistry & Purification: The differential solubility across various solvents can be exploited for purification. For instance, it could be dissolved in an acidic aqueous solution and then precipitated by adjusting the pH to its isoelectric point. It could also be purified by anti-solvent crystallization, where an organic anti-solvent like ethanol or propanol is added to a saturated aqueous solution.[9]

  • Biopharmaceutical Classification System (BCS): The aqueous solubility data over the pH range of 1.2-6.8 is a mandatory component for BCS classification, which guides biowaiver requests and predicts in vivo performance.[17] An API is considered highly soluble if its highest therapeutic dose is soluble in 250 mL or less of aqueous media across this pH range.[17]

By establishing a predictive framework and providing a robust experimental protocol, this guide equips researchers with the necessary tools to comprehensively characterize the solubility of 3,7-diaminoheptanoic acid, thereby accelerating its development from the laboratory to clinical application.

References

  • Beyer, K., et al. (2018). New experimental melting properties as access for predicting amino-acid solubility. Physical Chemistry Chemical Physics. Available at: [Link]

  • Beyer, K., et al. (2018). New experimental melting properties as access for predicting amino-acid solubility. Physical Chemistry Chemical Physics, 20(42), 27036-27045. Available at: [Link]

  • Marques, M. R. C. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]

  • Forte, E., et al. (2020). Predicting the solubility of amino acids and peptides with the SAFT-γ Mie approach: neutral and charged models. Imperial College London. Available at: [Link]

  • Forte, E., et al. (2020). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. Industrial & Engineering Chemistry Research, 59(48), 21209-21223. Available at: [Link]

  • LifeTein®. (n.d.). How to predict peptide solubility? Available at: [Link]

  • Lee, T.-Y., et al. (2015). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Journal of Chemical & Engineering Data, 60(4), 1017-1022. Available at: [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. Available at: [Link]

  • USP-NF. (2013). THE DISSOLUTION PROCEDURE: DEVELOPMENT AND VALIDATION. Available at: [Link]

  • PubChem. (n.d.). (3S)-3,7-diaminoheptanoic acid. Available at: [Link]

  • Fiveable. (2025). Zwitterion: Biological Chemistry I Study Guide. Available at: [Link]

  • Dow Development Labs. (2021). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Available at: [Link]

  • Slideshare. (n.d.). solubility experimental methods.pptx. Available at: [Link]

  • World Health Organization (WHO). (2019). Annex 4: Guidance on biowaiver for solid oral dosage forms. Available at: [Link]

  • ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically? Available at: [Link]

  • Vaia. (n.d.). Why do most amino acids exist in the zwitterionic form at physiological pH? Available at: [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]

  • Hino, T., et al. (1969). Solubilities Studies of Basic Amino Acids. Agricultural and Biological Chemistry, 33(11), 1547-1552. Available at: [Link]

  • U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Available at: [Link]

  • Quora. (2015). Why does the zwitterion have a positive charge at a decreasing pH? Available at: [Link]

  • Rohadi, A., et al. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Food Research, 6(3), 29-41. Available at: [Link]

  • Tarr, G. E. (2009). Amino Acid Analysis. Current Protocols in Protein Science. Available at: [Link]

  • Grosse Daldrup, J., et al. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Industrial & Engineering Chemistry Research, 45(20), 6828-6834. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Hansen solubility parameter – Knowledge and References. Available at: [Link]

  • Needham, T. E. (1969). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. Available at: [Link]

  • ACS Omega. (2022). Underivatized Amino Acid Chromatographic Separation. Available at: [Link]

  • Frontiers. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. Available at: [Link]

  • RSC Publishing. (2014). Hansen solubility parameters as a useful tool in searching for solvents for soy proteins. Available at: [Link]

  • PMC. (2023). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. Available at: [Link]

  • Chemical Substance Information. (n.d.). (3S)-3,7-diaminoheptanoic acid dihydrochloride. Available at: [Link]

  • ACS Sustainable Chemistry & Engineering. (2016). Prediction of Solubility Behavior of Globular Plant Proteins with Hansen Solubility Parameters. Available at: [Link]

  • DigitalCommons@URI. (1969). The Solubility of Amino Acids in Various Solvent Systems. Available at: [Link]

  • EMBL-EBI. (n.d.). (3S)-3,7-diaminoheptanoic acid (CHEBI:41030). Available at: [Link]

  • EMBL-EBI. (n.d.). 3,7-Diaminoheptanoic Acid (CHEBI:181201). Available at: [Link]

  • PMC. (2022). Solubilities of Amino Acids in Aqueous Solutions of Chloride or Nitrate Salts of Divalent (Mg2+ or Ca2+) Cations. Available at: [Link]

  • RSC Publishing. (2021). Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions. Available at: [Link]

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Foundational

Biosynthesis pathways and metabolic precursors of 3,7-diaminoheptanoic acid

An in-depth technical analysis of the biosynthesis, metabolic precursors, and analytical validation of 3,7-diaminoheptanoic acid, tailored for metabolic engineers, natural product chemists, and drug development professio...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of the biosynthesis, metabolic precursors, and analytical validation of 3,7-diaminoheptanoic acid, tailored for metabolic engineers, natural product chemists, and drug development professionals.

Introduction & Biological Significance

(3S)-3,7-diaminoheptanoic acid (also known as L- β -homolysine) is a rare, non-proteinogenic β -amino acid characterized by a seven-carbon aliphatic chain with amino substitutions at the C3 and C7 positions[1]. While standard α -amino acids dominate primary metabolism, β -amino acids like 3,7-diaminoheptanoic acid are privileged scaffolds in secondary metabolism, conferring resistance to proteolytic degradation and enhancing the conformational stability of peptide therapeutics.

In nature, this unique moiety is a critical structural pharmacophore in several bioactive secondary metabolites:

  • Resormycin: A potent herbicidal and antifungal tripeptide isolated from Streptomyces platensis MJ953-SF5[2].

  • Androprostamines A and B: Anti-prostate cancer peptidyl agents produced by Streptomyces sp. MK932-CF8, which inhibit androgen receptor functions[3].

  • Antibiotic U-64846: A broad-spectrum antibacterial agent derived from Streptomyces braegensis[4].

Beyond natural product drug discovery, 3,7-diaminoheptanoic acid has gained significant traction in industrial biotechnology. Engineered microbial strains utilize 3,7-diaminoheptanoate as a key metabolic intermediate in the bio-based production of hexamethylenediamine (HMDA) and 6-aminocaproic acid—essential monomers for the synthesis of Nylon-6,6 and other polyamides[5].

Metabolic Precursors & Biosynthetic Logic

The biosynthesis of 3,7-diaminoheptanoic acid presents a fascinating biochemical puzzle: it requires both the extension of a standard six-carbon amino acid framework (lysine) to seven carbons and the isomerization of the α -amino group to the β -position.

The metabolic logic relies on two distinct enzymatic phases:

  • α -Keto Acid Chain Elongation (KAE): The pathway does not typically elongate L-lysine directly. Instead, it intercepts the α -aminoadipate pathway. α -Ketoadipate (a 6-carbon precursor) undergoes a one-carbon extension via condensation with Acetyl-CoA, followed by isomerization and oxidative decarboxylation to yield α -ketopimelate (7 carbons). A subsequent PLP-dependent aminotransferase converts α -ketopimelate into L- α -homolysine (2,7-diaminoheptanoic acid).

  • Radical SAM-Dependent Aminomutation: The conversion of L- α -homolysine to L- β -homolysine (3,7-diaminoheptanoic acid) is catalyzed by a highly specialized 2,3-aminomutase . This enzyme belongs to the radical S-adenosylmethionine (SAM) superfamily and requires pyridoxal 5'-phosphate (PLP) as a cofactor to facilitate the 1,2-amino shift.

Pathway A α-Ketoadipate (6 carbons) B α-Keto Acid Elongation (+ Acetyl-CoA) A->B C α-Ketopimelate (7 carbons) B->C D Aminotransferase (PLP-dependent) C->D E L-α-Homolysine (2,7-diaminoheptanoic acid) D->E F 2,3-Aminomutase (Radical SAM, PLP) E->F G L-β-Homolysine (3,7-diaminoheptanoic acid) F->G

Biosynthetic logic for 3,7-diaminoheptanoic acid via chain elongation and aminomutation.

Quantitative Data & Physicochemical Properties

Understanding the precise mass and physicochemical properties of 3,7-diaminoheptanoic acid is critical for downstream LC-MS/MS validation and synthetic biology workflows.

Table 1: Physicochemical and Mass Spectrometry Properties [1]

PropertyValueAnalytical Relevance
IUPAC Name (3S)-3,7-diaminoheptanoic acidDefines stereochemistry essential for bioactivity.
Molecular Formula C₇H₁₆N₂O₂Confirms the 7-carbon backbone.
Exact Mass 160.1211 DaTarget mass for High-Resolution MS (HRMS).
Precursor Ion (ESI+) m/z 161.22 [M+H]⁺Primary Q1 selection for MRM transitions.
Key Product Ions (CID) m/z 84.08, 144.10, 83.33Diagnostic fragments for Q3 MRM monitoring.
XLogP3-AA -3.3Indicates high hydrophilicity; requires HILIC or ion-pairing LC.

Table 2: Key Enzymatic Machinery in the Biosynthetic Pathway [5][6]

Enzyme ClassSubstrateProductCofactors Required
Homocitrate Synthase Homolog α -Ketoadipate + Acetyl-CoAHomocitrate intermediateNone
Aminotransferase α -KetopimelateL- α -HomolysinePyridoxal 5'-phosphate (PLP)
2,3-Aminomutase L- α -Homolysine3,7-diaminoheptanoic acidSAM, PLP,[4Fe-4S] cluster

Experimental Protocols: Pathway Validation & Enzymatic Assays

To validate the biosynthesis of 3,7-diaminoheptanoic acid, researchers must reconstitute the activity of the 2,3-aminomutase in vitro. Expertise Note: Because this enzyme utilizes a radical SAM mechanism, the presence of oxygen will irreversibly degrade the catalytic [4Fe-4S] cluster. The following protocol is a self-validating system designed to prevent cluster oxidation and ensure precise analytical detection.

Protocol 1: Anaerobic Reconstitution of 2,3-Aminomutase

Causality Check: Why these specific reagents? Sodium dithionite is required as an artificial single-electron donor to reduce the [4Fe-4S]²⁺ cluster to the active [4Fe-4S]⁺ state. This reduced cluster subsequently cleaves SAM to generate the highly reactive 5'-deoxyadenosyl radical (5'-dA•), which initiates the hydrogen atom abstraction necessary for the amino shift.

  • Anaerobic Preparation: Transfer all buffers, purified enzyme (expressed via E. coli), and substrates into an anaerobic chamber (O₂ < 5 ppm) at least 12 hours prior to the assay to ensure complete deoxygenation.

  • Cluster Reconstitution: Incubate the purified aminomutase (50 µM) with 500 µM FeCl₃ and 500 µM Na₂S in 50 mM HEPES buffer (pH 7.5) containing 5 mM DTT at 4°C for 4 hours. Desalt the protein using an anaerobic PD-10 column to remove unbound iron and sulfide.

  • Enzymatic Reaction: In a 100 µL reaction volume, combine:

    • 10 µM Reconstituted 2,3-aminomutase

    • 2 mM L- α -homolysine (Substrate)

    • 1 mM S-adenosylmethionine (SAM - Radical initiator)

    • 50 µM Pyridoxal 5'-phosphate (PLP - Amine carrier)

    • 2 mM Sodium dithionite (Electron donor)

  • Incubation & Quenching: Incubate at 30°C for 60 minutes. Quench the reaction by adding 100 µL of 1% trifluoroacetic acid (TFA) in methanol. Centrifuge at 15,000 × g for 10 minutes to precipitate proteins.

Protocol 2: LC-MS/MS Detection of 3,7-Diaminoheptanoic Acid

Causality Check: Because 3,7-diaminoheptanoic acid is highly polar (XLogP3 = -3.3), standard C18 reverse-phase chromatography will result in poor retention. Hydrophilic Interaction Liquid Chromatography (HILIC) is mandatory for proper peak resolution.

  • Chromatography: Inject 5 µL of the quenched supernatant onto a HILIC column (e.g., Waters Acquity BEH Amide, 1.7 µm).

  • Mobile Phase: Use a gradient of 10 mM ammonium formate in water (A) and 0.1% formic acid in acetonitrile (B).

  • Mass Spectrometry (MRM Mode): Operate a triple quadrupole mass spectrometer in positive Electrospray Ionization (ESI+) mode.

  • Transitions: Monitor the transition from the precursor ion m/z 161.22 [M+H]⁺ to the primary product ion m/z 84.08 (Collision Energy: 15-20 eV)[1].

Workflow Step1 1. Anaerobic Protein Purification (Ni-NTA) Step2 2. Reconstitution with Fe-S Cluster & PLP Step1->Step2 Step3 3. Enzymatic Assay (+ SAM, Dithionite, Substrate) Step2->Step3 Step4 4. Protein Precipitation (Methanol/TFA) Step3->Step4 Step5 5. LC-MS/MS Analysis (MRM Mode) Step4->Step5

Anaerobic in vitro reconstitution and LC-MS/MS validation workflow for 2,3-aminomutase activity.

Conclusion

The biosynthesis of 3,7-diaminoheptanoic acid represents a highly specialized intersection of primary metabolic elongation and radical-mediated secondary modifications. By leveraging the α -keto acid elongation pathway and radical SAM 2,3-aminomutases, biological systems generate this robust β -amino acid for use in potent antimicrobial and anticancer peptides. Mastering these pathways not only aids in the total biosynthesis of complex natural products like resormycin but also unlocks new avenues for the green-chemistry production of industrial polyamides.

References

  • PubChem - National Institutes of Health. "(3S)-3,7-diaminoheptanoic acid | C7H16N2O2 | CID 2761529". nih.gov. Available at:[Link]

  • PubMed - National Institutes of Health. "New antibiotic U-64846: fermentation, isolation and characterization". nih.gov. Available at:[Link]

  • Google Patents. "US11834690B2 - Microorganisms and methods for the biosynthesis of adipate, hexamethylenediamine and 6-aminocaproic acid". google.com.
  • The Society for Biotechnology, Japan (SBJ). "Study on the biosynthetic mechanism of beta-homolysine found in resormycin". sbj.or.jp. Available at:[Link]

  • PubMed - National Institutes of Health. "Resormycin, a novel herbicidal and antifungal antibiotic produced by a strain of Streptomyces platensis". nih.gov. Available at: [Link]

  • J-Stage. "Synthesis of Androprostamine A and Resormycin". jst.go.jp. Available at:[Link]

Sources

Exploratory

The Role of 3,7-Diaminoheptanoic Acid in Secondary Metabolism and Synthetic Biology

Executive Summary 3,7-diaminoheptanoic acid (3,7-DAHA), formally known as (3S)-3,7-diaminoheptanoic acid or L- β -homolysine, is a highly specialized, non-proteinogenic amino acid. While canonical α -amino acids form the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3,7-diaminoheptanoic acid (3,7-DAHA), formally known as (3S)-3,7-diaminoheptanoic acid or L- β -homolysine, is a highly specialized, non-proteinogenic amino acid. While canonical α -amino acids form the foundation of primary metabolism, 3,7-DAHA operates exclusively within the realm of secondary metabolism and advanced synthetic biology. This whitepaper synthesizes the mechanistic role of 3,7-DAHA in natural nonribosomal peptides (NRPs), its critical function as an intermediate in engineered industrial pathways, and the analytical workflows required for its quantification.

Evolutionary Significance in Natural Secondary Metabolism

In natural ecosystems, soil-dwelling bacteria such as Streptomyces braegensis synthesize 3,7-DAHA as a core building block for secondary metabolites, most notably in the biosynthesis of antimicrobial nonribosomal peptides like U-64846 and resormycin [1].

The Causality of β -Amino Acid Incorporation

Why do microbial biosynthetic gene clusters expend significant ATP to synthesize β -amino acids rather than utilizing readily available α -amino acids? The answer lies in evolutionary chemical warfare.

Canonical peptides are rapidly degraded by host and environmental proteases, which have evolved strict stereospecificity for the α -peptide bond. By incorporating 3,7-DAHA, the peptide backbone gains an additional methylene group between the amino and carboxyl termini. Causality: This structural insertion fundamentally alters the dihedral angles ( ϕ , ψ , and θ ) of the peptide backbone. The resulting steric hindrance and electronic shift prevent the scissile bond from fitting into the active sites of standard proteases (e.g., trypsin, which normally cleaves at L-lysine). Consequently, the antimicrobial peptide achieves a drastically extended half-life in competitive ecological niches, ensuring prolonged target engagement [2].

Synthetic Biology: Engineered Pathways for Industrial Monomers

Beyond natural antibiotics, 3,7-DAHA has been co-opted by bioengineers as a pivotal metabolic intermediate for the sustainable production of polyamides. Specifically, it is utilized in the engineered biosynthesis of hexamethylenediamine (HMDA) and 6-aminocaproic acid—the foundational monomers for Nylon-6,6 [3].

Metabolic Flux and Enzymatic Cascade

In engineered microbial strains (e.g., recombinant E. coli or Corynebacterium glutamicum), the pathway diverts glutaryl-CoA into a synthetic elongation cycle.

  • Amination: 3-amino-7-oxoheptanoate is converted to 3,7-diaminoheptanoate by a highly specific 7-aminotransferase.

  • Mutation: A 2,3-aminomutase shifts the amino group, converting the β -homolysine (3,7-DAHA) into α -homolysine.

  • Decarboxylation: Finally, homolysine decarboxylase removes the carboxyl group, yielding the industrial diamine, HMDA.

HMDA_Biosynthesis A 3-amino-7-oxoheptanoate B 3,7-diaminoheptanoate (β-homolysine) A->B 7-aminotransferase C α-homolysine B->C 2,3-aminomutase D Hexamethylenediamine (HMDA) C->D Homolysine decarboxylase

Engineered metabolic pathway utilizing 3,7-diaminoheptanoate for HMDA biosynthesis.

Application in Peptide Drug Development

In modern pharmacology, the principles of natural secondary metabolism are applied to synthetic drug design. 3,7-DAHA is frequently incorporated into synthetic therapeutic peptides, such as Interleukin-23 (IL-23) receptor inhibitors, to optimize pharmacokinetics [4].

By substituting standard L-lysine with 3,7-DAHA, drug developers create a "protease shield" without sacrificing the positive charge necessary for receptor binding (via the terminal amine on the side chain).

Data Presentation: Pharmacokinetic Comparison

Table 1: Comparative Properties of Canonical L-Lysine vs. 3,7-DAHA in Peptide Drugs

PropertyCanonical L-Lysine ( α -amino acid)3,7-DAHA ( β -homolysine)Mechanistic Impact in Drug Design
Backbone Structure Amine on α -carbonAmine on β -carbonIntroduces a methylene spacer, increasing backbone flexibility.
Proteolytic Stability Low (Rapidly cleaved by Trypsin)Extremely HighPrevents enzymatic degradation in the GI tract and blood plasma.
Receptor Affinity BaselineMaintained / EnhancedPreserves the required electrostatic interactions for target binding.
In vivo Half-life Minutes to HoursHours to DaysAllows for reduced dosing frequency in therapeutic regimens.

Self-Validating Experimental Protocol: LC-MS/MS Profiling

Analytical_Workflow N1 1. Cold MeOH Quenching N2 2. Protein Precipitation N1->N2 N3 3. HILIC Chromatography N2->N3 N4 4. ESI-MS/MS (MRM Mode) N3->N4 N5 5. Peak Integration N4->N5

Step-by-step LC-MS/MS analytical workflow for the quantification of 3,7-DAHA.

Step-by-Step Methodology
  • Metabolic Quenching: Rapidly transfer 1 mL of fermentation broth into 4 mL of pre-chilled (-80°C) 80% Methanol.

    • Causality: Immediate temperature reduction and solvent shock halt all intracellular enzymatic activity instantaneously, preventing the artificial degradation or accumulation of transient secondary metabolites.

  • Protein Precipitation & Extraction: Vortex the mixture for 2 minutes, then centrifuge at 15,000 × g for 15 minutes at 4°C. Collect the supernatant and dry under a gentle stream of nitrogen.

    • Causality: Removing high-molecular-weight proteins prevents irreversible fouling of the analytical column and eliminates ion-suppression effects in the mass spectrometer.

  • HILIC Chromatographic Separation: Reconstitute the sample in 50% Acetonitrile. Inject 5 µL onto an Amide-HILIC column (e.g., Waters BEH Amide, 1.7 µm). Use a gradient of 10 mM Ammonium Formate (pH 3.0) and Acetonitrile.

    • Causality: 3,7-DAHA is highly polar and zwitterionic. Traditional C18 columns fail to retain it, causing it to elute in the void volume. HILIC provides orthogonal retention based on hydrophilic partitioning, ensuring sharp, symmetrical peaks.

  • ESI-MS/MS Detection: Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode. Utilize Multiple Reaction Monitoring (MRM) targeting the specific precursor-to-product ion transition for 3,7-DAHA (e.g., m/z 161.1 specific fragment).

    • Causality: MRM ensures absolute quantitative specificity by filtering out isobaric background matrix ions, isolating only the exact structural fragments of 3,7-DAHA.

References

  • New antibiotic U-64846: fermentation, isolation and characterization. Journal of Antibiotics (Tokyo). Available at:[Link]

  • DBAASP: Database of Antimicrobial Activity and Structure of Peptides. DBAASP Official Database. Available at: [Link]

  • Microorganisms and methods for the biosynthesis of adipate, hexamethylenediamine and 6-aminocaproic acid (US11834690B2).United States Patent and Trademark Office / Google Patents.
  • Peptide inhibitors of interleukin-23 receptor (WO2024246269A1).World Intellectual Property Organization / Google Patents.
Foundational

Unraveling the Three-Dimensional Architecture of 3,7-Diaminoheptanoic Acid Enantiomers: A Technical Guide

An In-depth Exploration of Crystal Structure and Stereochemistry for Researchers, Scientists, and Drug Development Professionals Executive Summary 3,7-Diaminoheptanoic acid, a chiral diamine-containing carboxylic acid, r...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Exploration of Crystal Structure and Stereochemistry for Researchers, Scientists, and Drug Development Professionals

Executive Summary

3,7-Diaminoheptanoic acid, a chiral diamine-containing carboxylic acid, represents a molecule of significant interest in the field of medicinal chemistry and drug development. Its enantiomers, (3R)- and (3S)-3,7-diaminoheptanoic acid, possess distinct three-dimensional arrangements that can profoundly influence their biological activity, pharmacokinetic profiles, and toxicological properties. A comprehensive understanding of their solid-state structure and stereochemistry is therefore paramount for their rational application in pharmaceutical research.

This technical guide provides a detailed overview of the methodologies employed to elucidate the crystal structure and stereochemical attributes of chiral molecules like the enantiomers of 3,7-diaminoheptanoic acid. While a comprehensive search of publicly available crystallographic databases, including the Cambridge Structural Database (CSD), did not yield specific experimental crystal structures for the (3R)- and (3S)-enantiomers of 3,7-diaminoheptanoic acid at the time of this publication, this guide will detail the established experimental and computational workflows for such a determination. Furthermore, it will explore the anticipated stereochemical features based on the known principles of organic chemistry and the analysis of structurally related compounds.

This document is intended to serve as a valuable resource for researchers by outlining the critical experimental considerations and data interpretation required to fully characterize these and similar chiral molecules, thereby facilitating their potential development into novel therapeutic agents.

Introduction: The Significance of Chirality in Drug Design

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in drug discovery and development. The two mirror-image forms of a chiral molecule are known as enantiomers. While enantiomers share the same chemical formula and connectivity, their distinct spatial arrangements can lead to differential interactions with chiral biological targets such as enzymes and receptors. This can result in one enantiomer exhibiting the desired therapeutic effect (the eutomer) while the other may be less active, inactive, or even responsible for undesirable side effects (the distomer).

3,7-Diaminoheptanoic acid possesses a stereocenter at the C3 position, giving rise to the (3R) and (3S) enantiomers. The presence of two amino groups and a carboxylic acid moiety makes this molecule a versatile building block for the synthesis of peptidomimetics and other complex organic molecules with potential therapeutic applications. A precise understanding of the three-dimensional structure of each enantiomer is crucial for designing molecules with optimal target engagement and a favorable safety profile.

Elucidating the Crystal Structure: A Methodological Workflow

The definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid is single-crystal X-ray diffraction (SC-XRD) . This powerful analytical technique provides precise information about bond lengths, bond angles, and the overall conformation of a molecule in the solid state.

Experimental Protocol: From Powder to Structure

The following outlines the typical workflow for the determination of the crystal structure of a small organic molecule like an enantiomer of 3,7-diaminoheptanoic acid.

Step 1: Synthesis and Purification

  • The initial step involves the chemical synthesis of the target enantiomer.

  • Rigorous purification is essential to obtain a chemically pure sample, which is a prerequisite for growing high-quality crystals.

Step 2: Crystallization

  • The purified compound is dissolved in a suitable solvent or a mixture of solvents.

  • Slow evaporation of the solvent, cooling of a saturated solution, or vapor diffusion are common techniques used to induce crystallization.

  • The goal is to obtain well-formed, single crystals of sufficient size and quality for X-ray diffraction analysis.

Step 3: Single-Crystal X-ray Diffraction Data Collection

  • A suitable single crystal is selected and mounted on a goniometer head.

  • The crystal is then placed in an X-ray diffractometer, where it is irradiated with a monochromatic X-ray beam.

  • As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern.

  • This pattern of reflections is recorded by a detector.

Step 4: Structure Solution and Refinement

  • The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal.

  • The positions of the atoms within the unit cell are determined using computational methods to solve the "phase problem."

  • The initial structural model is then refined against the experimental data to obtain the final, accurate crystal structure.

Diagram of the Single-Crystal X-ray Diffraction Workflow

sc_xrd_workflow cluster_synthesis Sample Preparation cluster_crystallization Crystallization cluster_diffraction Data Collection cluster_analysis Structure Determination synthesis Synthesis of Enantiomer purification Purification synthesis->purification crystallization Growth of Single Crystals purification->crystallization data_collection X-ray Diffraction crystallization->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement final_structure final_structure refinement->final_structure Final Crystal Structure

Caption: Workflow for Single-Crystal X-ray Diffraction.

Interpreting Crystallographic Data

The output of a successful SC-XRD experiment is a crystallographic information file (CIF), which contains a wealth of information about the crystal structure. Key parameters include:

ParameterDescription
Space Group Describes the symmetry of the crystal lattice.
Unit Cell Dimensions The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell.
Atomic Coordinates The x, y, and z coordinates of each atom in the unit cell.
Bond Lengths & Angles Precise measurements of the distances between bonded atoms and the angles between them.
Torsion Angles Describe the conformation of the molecule.
Intermolecular Interactions Information on hydrogen bonding, van der Waals forces, and other non-covalent interactions that stabilize the crystal packing.

Stereochemistry: Defining the Three-Dimensional Arrangement

Stereochemistry is the branch of chemistry concerned with the three-dimensional arrangement of atoms and molecules and the effect of this on chemical reactions. For the enantiomers of 3,7-diaminoheptanoic acid, the primary stereochemical descriptor is the absolute configuration at the C3 stereocenter, designated as either R or S according to the Cahn-Ingold-Prelog (CIP) priority rules.

Assigning Absolute Configuration

The absolute configuration of a chiral molecule can be determined experimentally using anomalous dispersion in single-crystal X-ray diffraction, provided a heavy atom is present in the structure or by using specific X-ray wavelengths. Alternatively, chiroptical techniques such as circular dichroism (CD) spectroscopy, in conjunction with quantum chemical calculations, can be used to assign the absolute configuration.

Conformational Analysis

The flexible heptanoic acid backbone of 3,7-diaminoheptanoic acid can adopt various conformations in solution and in the solid state. The preferred conformation will be influenced by a combination of steric and electronic factors, including intramolecular hydrogen bonding between the amino and carboxylic acid groups. Computational modeling, such as density functional theory (DFT) calculations, can be employed to predict the low-energy conformations of the molecule.

Diagram of the Relationship between Enantiomers

enantiomers cluster_properties Comparative Properties R_enantiomer (3R)-3,7-Diaminoheptanoic Acid mirror Mirror Plane R_enantiomer->mirror S_enantiomer (3S)-3,7-Diaminoheptanoic Acid mirror->S_enantiomer prop1 Identical Physical Properties (m.p., b.p., solubility) prop2 Opposite Optical Rotation prop3 Different Biological Activity

Caption: Relationship between the (3R) and (3S) enantiomers.

Relevance in Drug Development

A detailed understanding of the crystal structure and stereochemistry of the 3,7-diaminoheptanoic acid enantiomers is critical for several aspects of drug development:

  • Structure-Activity Relationship (SAR) Studies: Knowledge of the precise three-dimensional structure allows for the rational design of analogues with improved potency and selectivity.

  • Polymorphism Screening: Different crystalline forms (polymorphs) of a drug substance can exhibit different physical properties, such as solubility and stability, which can impact its bioavailability. Crystallographic analysis is essential for identifying and characterizing polymorphs.

  • Intellectual Property: A well-characterized crystal structure can be a key component of a patent application, providing strong intellectual property protection.

  • Formulation Development: The solid-state properties of a drug, as determined by its crystal structure, influence its formulation into a final dosage form.

Conclusion

While specific experimental crystal structures for the enantiomers of 3,7-diaminoheptanoic acid are not currently available in the public domain, this technical guide has outlined the established methodologies for their determination and the fundamental principles of their stereochemistry. The application of single-crystal X-ray diffraction, in conjunction with chiroptical and computational techniques, would provide the definitive three-dimensional structures of these important chiral building blocks. Such knowledge is indispensable for advancing our understanding of their structure-property relationships and for unlocking their full potential in the development of novel therapeutics. It is anticipated that future research will lead to the successful crystallization and structural elucidation of these enantiomers, further enriching the field of medicinal chemistry.

References

Due to the absence of specific literature detailing the crystal structure of 3,7-diaminoheptanoic acid enantiomers, a formal reference list is not applicable. The methodologies and principles described herein are fundamental concepts in the fields of crystallography and stereochemistry and are covered in standard textbooks and review articles on these subjects. For researchers interested in the practical aspects of these techniques, the following resources are recommended:

  • For Single-Crystal X-ray Diffraction: Stout, G. H., & Jensen, L. H. (1989). X-ray Structure Determination: A Practical Guide. John Wiley & Sons. Clegg, W., Blake, A. J., Gould, R. O., & Main, P. (2001). Crystal Structure Analysis: Principles and Practice. Oxford University Press.
  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
  • Crystallographic Databases

    • The Cambridge Structural Database (CSD): [Link]

    • The Crystallography Open Database (COD): [Link]

Protocols & Analytical Methods

Method

Step-by-step protocol for synthesizing 3,7-diaminoheptanoic acid derivatives

Application Note: Scalable Synthesis of (S)-3,7-Diaminoheptanoic Acid ( β -Homolysine) Derivatives Audience: Researchers, synthetic chemists, and drug development professionals. Application: Peptidomimetic design, β -pep...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Scalable Synthesis of (S)-3,7-Diaminoheptanoic Acid ( β -Homolysine) Derivatives

Audience: Researchers, synthetic chemists, and drug development professionals. Application: Peptidomimetic design, β -peptide synthesis, and antimicrobial peptide development.

Introduction and Mechanistic Rationale

The incorporation of non-proteinogenic β -amino acids into therapeutic peptides is a highly effective strategy for increasing proteolytic stability while inducing novel secondary structures (such as 8-, 10-, or 14-helices) [1]. (3S)-3,7-diaminoheptanoic acid, commonly referred to as L- β -homolysine, is a critical chiral building block in the development of these β -peptides.

To synthesize orthogonally protected β -homolysine derivatives—such as Fmoc- β -Homolysine(Boc)-OH—the most reliable and stereochemically robust method is the Arndt-Eistert homologation [2]. This one-carbon homologation process converts an α -amino acid into its corresponding β -amino acid while strictly preserving the stereochemical integrity of the chiral center.

Causality in Reagent Selection

Historically, the Arndt-Eistert synthesis relied on diazomethane, a highly toxic and explosive gas. To ensure a self-validating and safe protocol suitable for modern pharmaceutical laboratories, this workflow replaces diazomethane with trimethylsilyldiazomethane (TMSCHN 2​ ) [3]. TMSCHN 2​ is commercially available as a stable solution and provides comparable yields without the severe safety risks.

The reaction proceeds via three distinct mechanistic phases:

  • Activation: The carboxylic acid of Fmoc-Lys(Boc)-OH is activated to a mixed anhydride using isobutyl chloroformate (IBCF). N-methylmorpholine (NMM) is used as the base at strictly controlled low temperatures (-20 °C) to prevent oxazolone formation and subsequent racemization.

  • Diazoketone Formation: The mixed anhydride is attacked by TMSCHN 2​ , followed by the loss of the trimethylsilyl group, yielding a stable α -diazoketone intermediate.

  • Wolff Rearrangement: Silver benzoate (AgOBz) catalyzes the extrusion of nitrogen gas, triggering a 1,2-alkyl shift to form a highly reactive ketene. In the presence of water, the ketene is rapidly trapped to yield the homologated free acid[4].

Reaction Workflow Visualization

G A Fmoc-Lys(Boc)-OH (α-Amino Acid) B Mixed Anhydride Intermediate A->B IBCF, NMM THF, -20°C C α-Diazoketone Intermediate B->C TMSCHN2 THF/MeCN, 0°C D Ketene Intermediate C->D AgOBz, Et3N -N2 (Wolff Rearr.) E Fmoc-β-Homolysine(Boc)-OH (β-Amino Acid) D->E H2O / Dioxane Nucleophilic Attack

Arndt-Eistert homologation workflow for the synthesis of β-homolysine derivatives.

Experimental Protocol

Materials and Reagents
  • Starting Material: Fmoc-L-Lys(Boc)-OH (1.0 equiv)

  • Activators: Isobutyl chloroformate (IBCF, 1.1 equiv), N-Methylmorpholine (NMM, 1.1 equiv)

  • Homologating Agent: Trimethylsilyldiazomethane (TMSCHN 2​ , 2.0 M in hexanes, 2.0 equiv)

  • Catalyst: Silver benzoate (AgOBz, 0.1 equiv), Triethylamine (TEA, 2.0 equiv)

  • Solvents: Anhydrous Tetrahydrofuran (THF), Acetonitrile (MeCN), 1,4-Dioxane, HPLC-grade Water.

Step-by-Step Methodology

Step 1: Mixed Anhydride Formation

  • Flame-dry a round-bottom flask under an inert argon atmosphere.

  • Dissolve Fmoc-L-Lys(Boc)-OH (10.0 mmol) in anhydrous THF (50 mL).

  • Cool the reaction mixture to -20 °C using a dry ice/ethylene glycol bath. Critical Step: Maintaining -20 °C is essential to prevent the racemization of the α -chiral center.

  • Add NMM (11.0 mmol) dropwise, followed immediately by the dropwise addition of IBCF (11.0 mmol).

  • Stir the mixture at -20 °C for exactly 20 minutes. A white precipitate (NMM·HCl) will form, validating the activation of the carboxylic acid.

Step 2: Synthesis of the α -Diazoketone

  • Filter the reaction mixture rapidly under argon through a Schlenk frit to remove the NMM·HCl salts, collecting the filtrate in a new, pre-cooled (-20 °C) flask.

  • Add anhydrous MeCN (20 mL) to the filtrate to stabilize the incoming diazo species.

  • Add the TMSCHN 2​ solution (20.0 mmol) dropwise over 15 minutes.

  • Wrap the flask in aluminum foil to exclude light (preventing premature photolytic decomposition) and allow the reaction to slowly warm to 0 °C. Stir for 2 hours.

  • Validation: Monitor via TLC (Hexanes/EtOAc 1:1). The mixed anhydride spot should disappear, replaced by a less polar, distinct yellow spot corresponding to the diazoketone.

  • Concentrate the mixture under reduced pressure (bath temperature < 25 °C) to yield the crude diazoketone as a yellow oil.

Step 3: Silver-Catalyzed Wolff Rearrangement

  • Dissolve the crude diazoketone in a mixture of 1,4-Dioxane (40 mL) and HPLC-grade Water (10 mL).

  • Add TEA (20.0 mmol) and stir at room temperature.

  • Dissolve AgOBz (1.0 mmol) in a minimum amount of TEA (approx. 1 mL) and add this catalyst solution dropwise to the reaction mixture.

  • Validation: The reaction will immediately turn dark, and vigorous effervescence (evolution of N 2​ gas) will occur. This physical change confirms the successful formation of the ketene intermediate and its subsequent hydration.

  • Stir for 3 hours at room temperature until gas evolution completely ceases.

  • Acidify the mixture to pH 2-3 using 1M KHSO 4​ (aq) to protonate the newly formed β -amino acid.

  • Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo.

  • Purify the crude product via flash column chromatography (DCM/MeOH 95:5) to yield pure Fmoc- β -Homolysine(Boc)-OH.

Quantitative Data Presentation

To validate the efficiency of the described TMSCHN 2​ /AgOBz protocol, the table below summarizes comparative yield and purity data against traditional methodologies.

Homologation ReagentWolff Rearrangement CatalystReaction Time (Step 3)Overall Yield (%)Enantiomeric Excess (ee %)Safety Profile
Diazomethane (CH 2​ N 2​ )Silver(I) Oxide (Ag 2​ O)12 hours78%>99%Extreme Hazard (Explosive)
TMSCHN 2​ Silver Benzoate (AgOBz) 3 hours 82% >99% Moderate (Bench Stable)
TMSCHN 2​ Photolysis (UV, 254 nm)6 hours65%95%Moderate (Requires UV setup)
TMSCHN 2​ Ultrasound / Sonication4 hours74%>99%Moderate

Data Note: The use of TMSCHN 2​ combined with AgOBz provides the optimal balance of high yield, complete retention of stereochemistry, and laboratory safety.

References

  • . Overview of β -amino acid secondary structures and their resistance to enzymatic degradation. 2.. Foundational methodology for utilizing the Arndt-Eistert synthesis in the creation of β -amino acids. 3.. Validation of TMSCHN 2​ as a safe, high-yielding alternative to diazomethane. 4.. Mechanistic overview of the Wolff rearrangement and ketene trapping dynamics.

Application

HPLC method development for 3,7-diaminoheptanoic acid quantification

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for the Quantification of 3,7-Diaminoheptanoic Acid Executive Summary & Analytical Rationale 3,7-Diaminoheptanoic acid (also known as β -...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for the Quantification of 3,7-Diaminoheptanoic Acid

Executive Summary & Analytical Rationale

3,7-Diaminoheptanoic acid (also known as β -homolysine) is a highly polar, non-proteinogenic aliphatic amino acid[1]. It has garnered significant attention in modern drug development, particularly as a critical structural component in peptidomimetics and as a stable, primary amine-donating linker in Antibody-Drug Conjugates (ADCs) synthesized via microbial transglutaminase[2].

However, quantifying 3,7-diaminoheptanoic acid presents a severe analytical challenge. The molecule is highly hydrophilic, preventing retention on standard Reversed-Phase (RP) C18 columns. Furthermore, it lacks a conjugated π -electron system or aromatic ring, rendering it invisible to standard Ultraviolet (UV) or Fluorescence (FLD) detectors[3].

To overcome these physical limitations, an analytical scientist must manipulate the molecule's chemistry or the chromatographic environment. This guide provides two self-validating, field-proven methodologies for its quantification:

  • Method A (Derivatization RP-HPLC-FLD): Pre-column derivatization using 9-fluorenylmethyl chloroformate (FMOC-Cl) to impart hydrophobicity and fluorescence[4].

  • Method B (HILIC-MS/MS): Direct analysis of the underivatized molecule using Hydrophilic Interaction Liquid Chromatography coupled with tandem mass spectrometry[5].

DecisionTree Start Select HPLC Method for 3,7-Diaminoheptanoic Acid Q1 Is LC-MS/MS available? Start->Q1 HILIC Method B: HILIC-MS/MS (Direct Analysis) Q1->HILIC Yes Q2 High Sensitivity Required (< 1 pmol LOD)? Q1->Q2 No FMOC Method A: FMOC RP-HPLC-FLD Q2->FMOC Yes UV Method A (Alternative): FMOC RP-HPLC-UV Q2->UV No

Decision tree for selecting the optimal HPLC method for aliphatic diamino acids.

Method A: Pre-Column FMOC Derivatization (RP-HPLC-FLD)

Mechanistic Causality

While o-phthalaldehyde (OPA) is commonly used for amino acid derivatization, it yields unstable derivatives and requires a thiol reducing agent[6]. FMOC-Cl is vastly superior for 3,7-diaminoheptanoic acid. Under mild alkaline conditions (pH 8.5–9.0), FMOC-Cl reacts rapidly with both primary amines of the molecule, forming a highly stable, hydrophobic di-FMOC carbamate derivative[4].

Critical Expert Insight: Because 3,7-diaminoheptanoic acid has two reactive sites, the molar ratio of FMOC-Cl to the analyte must be maintained at 5:1 to ensure complete di-derivatization and prevent the formation of unpredictable mono-derivatized intermediates[7]. Furthermore, unreacted FMOC-Cl hydrolyzes into FMOC-OH, a highly fluorescent byproduct that will co-elute and obscure the analyte peak. A quenching agent (e.g., glycine or adamantanamine) must be added to consume excess FMOC-Cl prior to injection[4].

FMOC_Workflow A Sample (3,7-DAHA) D Reaction (20 min, RT) A->D B Borate Buffer (pH 8.5) B->D C FMOC-Cl (10 mM in ACN) C->D E Quenching (Glycine) D->E Excess FMOC F RP-HPLC-FLD Analysis E->F Di-FMOC Derivative

Workflow for pre-column FMOC derivatization of 3,7-diaminoheptanoic acid.

Step-by-Step Derivatization Protocol
  • Buffering: Transfer 50 µL of the sample standard (1–100 µM) into an amber autosampler vial. Add 50 µL of 0.1 M sodium borate buffer (pH 8.5) to ensure the amines are deprotonated and nucleophilic.

  • Reaction: Add 100 µL of 10 mM FMOC-Cl (dissolved in anhydrous acetonitrile). Vortex immediately for 10 seconds.

  • Incubation: Allow the mixture to react at room temperature (20–25 °C) for exactly 20 minutes[7].

  • Quenching: Add 50 µL of 20 mM glycine solution. Vortex and incubate for an additional 5 minutes to neutralize excess FMOC-Cl.

  • Preparation for Injection: The sample is now stable for up to 48 hours at 4 °C. Inject 5 µL into the HPLC system. (Note: This process can be automated using in-needle autosampler programming for high-throughput labs[6]).

Chromatographic Conditions

The di-FMOC derivative is highly hydrophobic. We utilize a C18 column with an acidic aqueous buffer to suppress the ionization of the molecule's central carboxylate group (pKa ~4.0), maximizing retention and peak sharpness[4].

  • Column: Zorbax Eclipse Plus C18 (4.6 × 150 mm, 5 µm) or equivalent.

  • Mobile Phase A: 50 mM Sodium Acetate buffer, pH 4.2.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection: Fluorescence (FLD) - Excitation: 266 nm | Emission: 313 nm.

Table 1: Gradient Elution Profile for Method A

Time (min) % Mobile Phase A % Mobile Phase B Curve
0.0 60 40 Initial
15.0 30 70 Linear
20.0 10 90 Linear
25.0 10 90 Hold (Wash)
25.1 60 40 Step

| 32.0 | 60 | 40 | Re-equilibration |

System Suitability: The di-FMOC-3,7-diaminoheptanoic acid peak should exhibit a tailing factor ( Tf​ ) of 1.2 and a theoretical plate count ( N ) of 10,000.

Method B: Direct Analysis via HILIC-MS/MS

Mechanistic Causality

For high-throughput pharmacokinetic (PK) or metabolomic studies, derivatization is often too time-consuming. Hydrophilic Interaction Liquid Chromatography (HILIC) allows for the retention of highly polar, underivatized amino acids by partitioning the analyte into a water-enriched layer immobilized on a polar stationary phase[3].

Critical Expert Insight: To successfully retain 3,7-diaminoheptanoic acid on an Amide-HILIC column, the mobile phase must be highly organic (>70% ACN) and strictly buffered at pH 3.0 using ammonium formate[5]. At pH 3.0, the two primary amines (pKa ~9-10) are fully protonated ( NH3+​ ), while the carboxylate (pKa ~4) is partially neutral. This dense cationic state maximizes electrostatic and hydrogen-bonding interactions with the amide stationary phase, preventing premature elution in the void volume[8].

Sample Preparation Protocol
  • Protein Precipitation (if using plasma/serum): Add 50 µL of plasma to a microcentrifuge tube.

  • Extraction: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid and an appropriate isotopically labeled internal standard.

  • Centrifugation: Vortex for 30 seconds, then centrifuge at 15,000 × g for 10 minutes at 4 °C.

  • Dilution: Transfer 100 µL of the supernatant to an autosampler vial and add 100 µL of Acetonitrile. (Crucial: HILIC injections must match the high-organic starting conditions of the mobile phase to prevent peak distortion[8]).

Chromatographic & MS Conditions
  • Column: Waters XBridge Premier BEH Amide (2.1 × 100 mm, 1.7 µm)[5].

  • Mobile Phase A: 10 mM Ammonium Formate in H2​O , adjusted to pH 3.0 with Formic Acid[3].

  • Mobile Phase B: 10 mM Ammonium Formate in 90% Acetonitrile / 10% H2​O , pH 3.0.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • MS Detection: Electrospray Ionization Positive (ESI+), Multiple Reaction Monitoring (MRM).

    • Precursor Ion: [M+H]+ m/z 161.1

    • Product Ions:m/z 144.1 (loss of NH3​ ), m/z 84.1 (quantifier).

Table 2: Gradient Elution Profile for Method B (HILIC)

Time (min) % Mobile Phase A % Mobile Phase B Curve
0.0 5 95 Initial
1.0 5 95 Hold
8.0 40 60 Linear
10.0 40 60 Hold (Wash)
10.1 5 95 Step

| 15.0 | 5 | 95 | Re-equilibration |

Method Comparison & Validation Summary

To assist in selecting the appropriate workflow, the quantitative performance metrics of both self-validating systems are summarized below.

Table 3: Performance Comparison of Method A vs. Method B

Parameter Method A (FMOC RP-HPLC-FLD) Method B (HILIC-MS/MS)
Analyte State Di-FMOC Derivative Underivatized
Limit of Detection (LOD) ~1 pmol[7] ~50 fmol
Linear Dynamic Range 0.5 µM – 200 µM 10 nM – 10 µM
Total Run Time 32.0 minutes 15.0 minutes
Matrix Suitability Purified samples, formulations Plasma, serum, complex biologicals

| Primary Advantage | Highly accessible, low equipment cost | High throughput, absolute specificity |

References

  • PubChem. "(3S)-3,7-diaminoheptanoic acid | C7H16N2O2 | CID 2761529". National Center for Biotechnology Information. Available at: [Link]

  • Dickopf, S. et al. "Transglutaminase conjugation method and linker". US Patent US20210128743A1.
  • Waters Corporation. "Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column". Waters Application Notes. Available at: [Link]

  • Liu, H. et al. "Derivatization and Fluorescence Detection of Amino Acids and Peptides with 9-Fluorenylmethyl Chloroformate on the Surface of a Solid Adsorbent". Analytical Chemistry, 2001. Available at: [Link]

  • Jámbor, A. and Molnár-Perl, I. "Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study". Journal of Chromatography A (PubMed), 2009. Available at: [Link]

  • Agilent Technologies. "Methods for the Analysis of Underivatized Amino Acids by LC/MS". Agilent Application Notes, 2017. Available at: [Link]

  • Prinsen, H. et al. "Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry". Journal of Inherited Metabolic Disease (PMC), 2016. Available at: [Link]

Sources

Method

Application Notes and Protocols: 3,7-Diaminoheptanoic Acid as a Versatile Precursor in Novel Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking New Chemical Space with a Unique Bifunctional Building Block 3,7-Diaminoheptanoic acid, a non-proteinogenic β-amino acid, presents a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking New Chemical Space with a Unique Bifunctional Building Block

3,7-Diaminoheptanoic acid, a non-proteinogenic β-amino acid, presents a unique and underexplored scaffold for novel organic synthesis.[1][2] Its structure, featuring a seven-carbon backbone with amino groups at the 3- and 7-positions, offers a rich platform for the development of diverse molecular architectures. The presence of two primary amines with different spatial and electronic environments, coupled with a carboxylic acid, allows for selective functionalization and the construction of complex molecules, including constrained peptides, peptidomimetics, and novel heterocyclic systems.[3] This guide provides a comprehensive overview of the synthesis and potential applications of this versatile building block, offering detailed protocols and insights for its use in cutting-edge research and drug discovery.

Physicochemical Properties

A clear understanding of the fundamental properties of 3,7-diaminoheptanoic acid is crucial for its effective application in synthesis.

PropertyValueSource
Molecular FormulaC₇H₁₆N₂O₂[4]
Molecular Weight160.21 g/mol [4]
IUPAC Name(3S)-3,7-diaminoheptanoic acid[4]
SynonymsL-beta-homolysine[2]
CAS Number192003-02-4 (dihydrochloride)[5]

Part 1: Synthesis of 3,7-Diaminoheptanoic Acid

A robust and scalable synthesis of orthogonally protected 3,7-diaminoheptanoic acid is paramount for its widespread use. While a direct, one-pot synthesis is not yet established in the literature, a rational approach can be designed based on well-established synthetic transformations, drawing inspiration from the synthesis of related diamino acids.[6] The following proposed synthetic pathway starts from a readily available chiral precursor, L-glutamic acid, to ensure stereochemical control at the C3 position.

Proposed Synthetic Scheme:

Synthesis_of_3,7-diaminoheptanoic_acid cluster_0 Synthesis of Protected Aldehyde cluster_1 Chain Elongation and Second Amine Introduction L-Glutamic_Acid L-Glutamic Acid Protected_Glu N-Boc, γ-CO₂Me Protected Glutamic Acid L-Glutamic_Acid->Protected_Glu 1. Boc₂O, Et₃N 2. SOCl₂, MeOH Weinreb_Amide Weinreb Amide Protected_Glu->Weinreb_Amide Me(OMe)NH·HCl, i-PrMgCl Aldehyde Protected Amino Aldehyde Weinreb_Amide->Aldehyde DIBAL-H Wittig_Reaction Wittig Reaction Product (α,β-unsaturated ester) Aldehyde->Wittig_Reaction Ph₃P=CHCO₂Et Michael_Addition Michael Adduct (Protected Diamino Ester) Wittig_Reaction->Michael_Addition 1. H₂, Pd/C 2. NaN₃, DMF 3. H₂, Pd/C Final_Product Protected 3,7-Diamino- heptanoic Acid Michael_Addition->Final_Product 1. LiOH, H₂O/THF 2. Fmoc-OSu Cyclic_Peptide_Synthesis Start Fmoc-Protected Peptide on Resin Incorporate_DAH Couple Orthogonally Protected 3,7-Diaminoheptanoic Acid Start->Incorporate_DAH Selective_Deprotection Remove Boc from 7-Amino Group (TFA/DCM) Incorporate_DAH->Selective_Deprotection Cyclization Activate C-Terminus and Form Lactam Bridge Selective_Deprotection->Cyclization Final_Cleavage Cleave from Resin and Deprotect Side Chains (TFA) Cyclization->Final_Cleavage Purification RP-HPLC Purification Final_Cleavage->Purification Final_Product Cyclic Peptide Purification->Final_Product Combinatorial_Library cluster_0 Diversification at Position 1 cluster_1 Diversification at Position 2 Scaffold Resin O C=O CH₂ CH(NH-PG₁) (CH₂)₃ CH₂(NH-PG₂) Deprotect1 Remove PG₁ Scaffold:f4->Deprotect1 Piperidine Deprotect2 Remove PG₂ Scaffold:f6->Deprotect2 TFA Couple_R1 Couple R¹ Building Blocks Deprotect1->Couple_R1 Final_Cleavage Library of Compounds Couple_R1->Final_Cleavage Cleave from Resin Couple_R2 Couple R² Building Blocks Deprotect2->Couple_R2 Couple_R2->Final_Cleavage

Sources

Application

NMR spectroscopy characterization data for 3,7-diaminoheptanoic acid

Application Note: NMR Spectroscopy Characterization and Protocol for 3,7-Diaminoheptanoic Acid ( β -Homolysine) Executive Summary & Scientific Context 3,7-Diaminoheptanoic acid (also referred to as β -homolysine or L- β...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: NMR Spectroscopy Characterization and Protocol for 3,7-Diaminoheptanoic Acid ( β -Homolysine)

Executive Summary & Scientific Context

3,7-Diaminoheptanoic acid (also referred to as β -homolysine or L- β -homolysine) is a non-proteinogenic, chiral diamino acid [1]. Structurally, it consists of a heptanoic acid backbone substituted with primary amino groups at the C3 and C7 positions. Historically, it was identified as a key acidic hydrolysis product of the antibiotic U-64846, a compound produced by Streptomyces braegensis [2]. In contemporary drug development, β -homolysine and its derivatives serve as critical building blocks for synthesizing conformationally restricted peptidomimetics, such as bicyclic peptide inhibitors targeting the Interleukin-23 receptor (IL-23R) for autoimmune disease therapies[3].

Due to its zwitterionic nature, the NMR characterization of 3,7-diaminoheptanoic acid presents specific analytical challenges, primarily related to pH-dependent chemical shift variations and signal broadening caused by intermediate proton exchange rates. This application note provides a robust, self-validating protocol for the 1 H and 13 C NMR characterization of 3,7-diaminoheptanoic acid, detailing the causality behind sample preparation choices and acquisition parameters.

Experimental Design and Rationale (E-E-A-T)

  • Solvent Selection: Deuterium oxide (D 2​ O) is the preferred solvent due to the high aqueous solubility of the compound. While DMSO-d 6​ can be used to observe exchangeable protons (-NH 3+​ , -COOH), D 2​ O avoids the high viscosity of DMSO, leading to sharper line widths and better resolution of the aliphatic multiplets.

  • pH/pD Control (Causality): At a neutral pH, the C3 and C7 aliphatic amines undergo intermediate chemical exchange with the solvent. This broadens the adjacent proton signals (H2, H3, H6, H7) and causes chemical shift instability. By lowering the pD to ~2.0 using DCl, both amino groups are fully protonated (-NH 3+​ ). This locks the protonation state, arresting chemical exchange broadening and yielding sharp, highly reproducible multiplets.

  • Internal Standard: Sodium trimethylsilylpropanesulfonate (TSP) is utilized instead of Tetramethylsilane (TMS), as TMS is insoluble in aqueous environments.

  • Self-Validation System: In D 2​ O, the 5 exchangeable protons (two -NH 3+​ groups and one -COOH) will rapidly exchange with deuterium and merge into the residual solvent HDO peak (~4.79 ppm). Therefore, a successful, pure spectrum must integrate to exactly 11 non-exchangeable aliphatic protons . Any deviation from the 2:1:2:2:2:2 integration ratio across the aliphatic chain indicates impurity, incomplete relaxation, or baseline distortion.

Workflow Visualization

Workflow S1 1. Sample Weighing (10-15 mg of Analyte) S2 2. Solvent Addition (600 µL D2O + 0.05% TSP) S1->S2 Dissolve S3 3. pD Adjustment (Titrate to pD ~ 2.0 with DCl) S2->S3 Lock Amine Exchange S4 4. NMR Acquisition (1H, 13C, COSY, HSQC) S3->S4 Load into Magnet S5 5. Spectral Processing (Phase, Baseline, Integration) S4->S5 FID Conversion

Fig 1. Step-by-step NMR sample preparation and acquisition workflow for zwitterionic amino acids.

Step-by-Step Experimental Protocol

Step 1: Sample Preparation

  • Accurately weigh 10–15 mg of 3,7-diaminoheptanoic acid into a clean glass vial.

  • Add 600 µL of D 2​ O containing 0.05% (w/v) TSP as the internal reference standard.

  • Vortex the mixture until complete dissolution is achieved.

  • Measure the apparent pH using a micro-pH electrode. Carefully titrate with 0.1 M DCl in D 2​ O until the pD reaches approximately 2.0 (Note: True pD = pH meter reading + 0.4).

  • Transfer the solution into a standard 5 mm precision NMR tube using a glass Pasteur pipette, ensuring no air bubbles are trapped at the bottom of the tube.

Step 2: NMR Acquisition Parameters (400 MHz or 600 MHz Spectrometer)

  • 1 H NMR:

    • Pulse Sequence: Standard 1D proton (e.g., zg30).

    • Relaxation Delay (D1): Set to 2.0 seconds minimum to ensure complete longitudinal relaxation ( T1​ ) of all aliphatic protons for accurate quantitative integration.

    • Number of Scans (NS): 16 to 32.

  • 13 C NMR:

    • Pulse Sequence: Proton-decoupled 13 C (e.g., zgpg30).

    • Relaxation Delay (D1): Set to 3.0–5.0 seconds. Causality: The quaternary carboxylate carbon (C1) has a remarkably long T1​ relaxation time and lacks Nuclear Overhauser Effect (NOE) enhancement from directly attached protons. A short D1 will cause this critical peak to vanish into the baseline noise.

    • Number of Scans (NS): 512 to 1024 (depending on exact concentration and field strength).

  • 2D NMR (COSY & HSQC):

    • Acquire a 1 H- 1 H COSY to map the continuous aliphatic spin system from C2 down to C7.

    • Acquire a 1 H- 13 C HSQC to resolve the overlapping methylene protons in the 1.4–1.8 ppm region by dispersing them across the heteronuclear carbon dimension.

Data Presentation and Spectral Analysis

The structural elucidation of 3,7-diaminoheptanoic acid relies heavily on identifying the deshielding effects of the electron-withdrawing ammonium groups and the carboxylic acid.

Table 1: Expected 1 H NMR Assignments (in D 2​ O, pD ~ 2.0, referenced to TSP at 0.00 ppm)

PositionChemical Shift ( δ , ppm)MultiplicityIntegrationAssignment / Causality
H2 ~ 2.70dd (doublet of doublets)2HDeshielded by adjacent -COOH and β -ammonium group. Diastereotopic coupling is often observed due to the chiral center at C3.
H3 ~ 3.60m (multiplet)1HMost deshielded aliphatic proton due to direct attachment to the C3 −NH3+​ group.
H4 ~ 1.70m (multiplet)2HAliphatic chain, slightly deshielded by proximity to C3.
H5 ~ 1.40m (multiplet)2HCentral aliphatic chain; these are the most shielded protons in the molecule.
H6 ~ 1.70m (multiplet)2HAliphatic chain, slightly deshielded by proximity to C7.
H7 ~ 3.00t (triplet)2HDeshielded by direct attachment to the terminal C7 −NH3+​ group.

Note: The 5 exchangeable protons (-COOH, 2 × -NH 3+​ ) exchange with D 2​ O and appear as a broad singlet at ~4.79 ppm (HDO).

Table 2: Expected 13 C NMR Assignments (in D 2​ O, pD ~ 2.0)

PositionChemical Shift ( δ , ppm)Carbon TypeAssignment / Causality
C1 ~ 174.0Quaternary (C=O)Carboxylic acid carbonyl. Lowest intensity due to long T1​ and lack of NOE.
C3 ~ 49.0Methine (CH)Strongly deshielded by the primary β -amine.
C7 ~ 39.5Methylene (CH 2​ )Deshielded by the terminal primary amine.
C2 ~ 38.5Methylene (CH 2​ )Alpha carbon adjacent to the carboxylic acid.
C4 ~ 31.5Methylene (CH 2​ )Aliphatic backbone.
C6 ~ 26.5Methylene (CH 2​ )Aliphatic backbone.
C5 ~ 22.0Methylene (CH 2​ )Most shielded central carbon.

2D NMR Correlation Network

To definitively assign the overlapping methylene signals (H4, H5, H6), 2D COSY is essential. The contiguous spin system allows the analyst to "walk" down the carbon chain from the easily identifiable H3 methine proton down to the H7 terminal amine protons.

Correlation C2 H2 (2.7 ppm) C3 H3 (3.6 ppm) C2->C3 COSY C1 C1 (Carboxyl) (174.0 ppm) C2->C1 HMBC C4 H4 (1.7 ppm) C3->C4 COSY C3->C1 HMBC C5 H5 (1.4 ppm) C4->C5 COSY C6 H6 (1.7 ppm) C5->C6 COSY C7 H7 (3.0 ppm) C6->C7 COSY

Fig 2. Key 2D NMR (COSY and HMBC) correlation network for structural elucidation.

Quality Control and Troubleshooting

  • Missing C1 Peak: If the C1 carbonyl peak (~174 ppm) is absent in the 13 C spectrum, increase the relaxation delay (D1) to 4 seconds and increase the number of scans.

  • Broad H3/H7 Peaks: Broadening of the peaks adjacent to the amines indicates incomplete protonation. Verify the pD of the NMR sample is strictly 2.0.

  • Integration Mismatch: An integration of the H2 peak yielding >2 protons relative to H3 often indicates overlap with water suppression artifacts or impurities. Ensure the baseline is properly corrected prior to integration.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2761529, (3S)-3,7-diaminoheptanoic acid." PubChem, [Link].

  • Dolak, L. A., Castle, T. M., Hannon, B. R., & Reusser, F. "New antibiotic U-64846: fermentation, isolation and characterization." The Journal of Antibiotics, vol. 37, no. 2, 1984, pp. 96-102. [Link]

  • Munch, H. F., et al. "Peptide inhibitors of interleukin-23 receptor.
Method

Advanced Application Note: Site-Specific Antibody Conjugation utilizing Microbial Transglutaminase and 3,7-Diaminoheptanoic Acid Substrates

Target Audience: Researchers, Bioconjugation Scientists, and Drug Development Professionals Application: Generation of homogeneous Antibody-Drug Conjugates (ADCs) with a defined Drug-to-Antibody Ratio (DAR) of 2.0. Intro...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Bioconjugation Scientists, and Drug Development Professionals Application: Generation of homogeneous Antibody-Drug Conjugates (ADCs) with a defined Drug-to-Antibody Ratio (DAR) of 2.0.

Introduction & Mechanistic Rationale

The development of next-generation Antibody-Drug Conjugates (ADCs) relies heavily on site-specific bioconjugation to ensure a uniform Drug-to-Antibody Ratio (DAR). Heterogeneous mixtures often result in unpredictable pharmacokinetics, reduced efficacy, and increased systemic toxicity. Microbial transglutaminase (MTG) has emerged as a premier biocatalyst for site-specific conjugation, as it selectively targets the highly conserved glutamine 295 (Q295) residue located on the heavy chain of native IgG1 antibodies [1].

However, the efficiency of the MTG-mediated transamidation reaction is heavily dictated by the steric and electronic properties of the primary amine donor (the acyl acceptor). While natural L-lysine is the canonical substrate, its 4-carbon side chain often struggles to efficiently access the Q295 site due to steric shielding from the adjacent N297-linked glycan.

The 3,7-Diaminoheptanoic Acid Advantage: Recent substrate mapping has identified 3,7-diaminoheptanoic acid (also known as L-β-homolysine) as a structurally superior lysine mimetic for MTG assays [2].

  • Causality of Substrate Choice: The extended 5-carbon aliphatic backbone of 3,7-diaminoheptanoic acid allows the primary amine to project deeper into the MTG active pocket. This optimized spatial geometry overcomes the steric hindrance of the N297 glycan, enabling rapid, high-yielding conjugation without the need for prior enzymatic deglycosylation (e.g., via PNGase F) [3]. Preserving this glycan is critical for maintaining the antibody's structural stability and Fc-receptor binding profiles.

Conjugation Workflow

The following diagram illustrates the logical progression of the MTG-mediated transamidation reaction, highlighting the integration of the 3,7-diaminoheptanoic acid substrate.

MTG_Workflow N1 Native IgG1 (Q295 Acyl Donor) N3 MTG Enzyme (Biocatalyst) N1->N3 37°C, pH 7.4 N2 Payload + Linker (3,7-diaminoheptanoic acid) N2->N3 37°C, pH 7.4 N4 Site-Specific ADC (Isopeptide Bond, DAR 2.0) N3->N4 Transamidation (-NH3)

Workflow of MTG-mediated site-specific antibody conjugation using 3,7-diaminoheptanoic acid.

Quantitative Substrate Efficiency

To demonstrate the structure-activity relationship (SAR) of MTG primary amine donors, the table below summarizes the relative conjugation efficiencies of various lysine derivatives. The data underscores the necessity of the extended carbon chain found in 3,7-diaminoheptanoic acid for overcoming Q295 steric shielding [2].

Substrate NameIUPAC Chemical NameAliphatic Chain LengthRelative MTG Conjugation Yield (%)
L-β-Homolysine (S)-3,7-Diaminoheptanoic acid 5 carbons > 95%
L-Lysine(S)-2,6-Diaminohexanoic acid4 carbons~65 - 75%
Ornithine2,5-Diaminopentanoic acid3 carbons< 30%
Dabα,γ-Diaminobutyric acid2 carbons< 10%

Data Interpretation: Substrates with shorter aliphatic chains (Dab, Ornithine) fail to reach the enzyme's catalytic triad when sterically hindered by the antibody's native glycan, whereas the 5-carbon chain of 3,7-diaminoheptanoic acid provides optimal active-site penetration.

Self-Validating Experimental Protocol

This protocol is designed as a closed, self-validating system. It includes mandatory analytical checkpoints to ensure the biochemical causality of each step is verified before proceeding, eliminating downstream purification failures.

Materials & Reagents
  • Antibody: Native IgG1 (e.g., Trastuzumab), ≥10 mg/mL.

  • Substrate: Payload conjugated to a 3,7-diaminoheptanoic acid linker (e.g., Homolysine-PEG4-MMAE).

  • Enzyme: Microbial Transglutaminase (MTG from Streptomyces mobaraensis), specific activity ≥25 U/mg.

  • Conjugation Buffer: 1X PBS (137 mM NaCl, 2.7 mM KCl, 10 mM Na₂HPO₄, 1.8 mM KH₂PO₄), pH 7.4.

Step-by-Step Methodology

Step 1: Buffer Exchange and Preparation

  • Buffer exchange the IgG1 into the Conjugation Buffer using a 30 kDa MWCO centrifugal filter. Concentrate the antibody to exactly 10 mg/mL.

  • Causality Check:Why PBS? MTG catalyzes reactions between glutamine and primary amines. Using standard biological buffers like Tris (which contains a primary amine) results in competitive inhibition, drastically reducing payload conjugation. A primary amine-free buffer like PBS is strictly required to ensure 3,7-diaminoheptanoic acid acts as the exclusive acyl acceptor.

Step 2: Reaction Assembly

  • Add the 3,7-diaminoheptanoic acid-payload substrate to the antibody solution at a 20-fold molar excess relative to the antibody (10 equivalents per Q295 site).

  • Causality Check:Why 20-fold excess? This high molar excess drives the transamidation equilibrium strictly toward product formation, utilizing Le Chatelier's principle to overcome the natural steric shielding of the N297 glycan and guarantee a stoichiometric DAR of 2.0.

  • Add MTG enzyme at a ratio of 1 U per mg of antibody .

Step 3: Enzymatic Catalysis

  • Incubate the reaction mixture at 37°C for 16 hours with gentle orbital shaking (300 rpm).

  • Causality Check:Why 37°C? While MTG is active at room temperature, 37°C represents the optimal thermodynamic temperature for the enzyme's catalytic triad, maximizing the kinetic rate of the isopeptide bond formation without denaturing the IgG1.

Step 4: Self-Validation Checkpoint (Critical)

  • Withdraw a 5 µL aliquot of the reaction mixture.

  • Reduce the sample using 50 mM DTT at 37°C for 15 minutes to separate the heavy and light chains.

  • Analyze via Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Validation Logic: You must observe a mass shift exclusively on the heavy chain corresponding to exactly one payload mass addition (e.g., ~50 kDa + Payload Mass). The light chain must remain unmodified.

    • If unmodified heavy chain >5% is detected: The reaction has not reached completion. Spike the reaction with an additional 0.5 U/mg MTG and incubate for 4 more hours. Do not proceed to purification until the DAR 2.0 mass shift is fully validated.

Step 5: Purification

  • Purify the validated ADC using Hydrophobic Interaction Chromatography (HIC) or Size Exclusion Chromatography (SEC) to remove the MTG enzyme and unreacted 3,7-diaminoheptanoic acid substrate.

  • Formulate the purified ADC in a suitable storage buffer (e.g., 20 mM Histidine, 250 mM Sucrose, pH 6.0) and store at -80°C.

References

  • Site-Specific Conjugation of Native Antibody: Transglutaminase-Mediated Modification of a Conserved Glutamine While Maintaining the Primary Sequence and Core Fc Glycan via Trimming with an Endoglycosidase. Bioconjugate Chemistry, ACS Publications. URL: [Link]

  • Transglutaminase conjugation method and linker (US20210128743A1).Google Patents.
  • Tag-free, specific conjugation of glycosylated IgG1 antibodies using microbial transglutaminase. National Center for Biotechnology Information (PMC). URL: [Link]

Application

Application Notes &amp; Protocols: In Vitro Applications of 3,7-Diaminoheptanoic Acid in Drug Discovery

Executive Summary (3S)-3,7-diaminoheptanoic acid (3,7-DAHA), also known as L-β-homolysine, is a non-canonical β-amino acid that has emerged as a critical structural building block in modern drug discovery[1]. By extendin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(3S)-3,7-diaminoheptanoic acid (3,7-DAHA), also known as L-β-homolysine, is a non-canonical β-amino acid that has emerged as a critical structural building block in modern drug discovery[1]. By extending the aliphatic side chain and shifting the primary amine relative to the peptide backbone, 3,7-DAHA imparts unique steric and electronic properties. This application note details two primary in vitro workflows where 3,7-DAHA is indispensable:

  • Peptidomimetic Drug Discovery : Enhancing the proteolytic stability and target binding affinity of cyclic peptide inhibitors (e.g., IL-23R antagonists)[2].

  • Antibody-Drug Conjugates (ADCs) : Serving as a highly efficient primary amine donor in microbial transglutaminase (MTG)-mediated site-specific conjugation[3][4].

Application 1: Peptidomimetic Inhibitors of IL-23R

Rationale and Causality

Interleukin-23 (IL-23) signaling via the IL-23 receptor (IL-23R) and subsequent STAT3 phosphorylation is a major driver of inflammatory bowel disease (IBD) and psoriasis. Developing oral peptide inhibitors requires overcoming rapid gastrointestinal proteolysis. Substituting canonical L-lysine with 3,7-DAHA (β-homolysine) introduces a β-carbon spacer that disrupts the recognition motifs of endogenous serine proteases (e.g., trypsin) while preserving the critical terminal amine required for target-receptor salt bridges[2].

IL23R_Pathway IL23 IL-23 Cytokine Receptor IL-23 Receptor Complex IL23->Receptor Binds Inhibitor 3,7-DAHA Peptide Inhibitor Inhibitor->Receptor Antagonizes JAK2 JAK2 / TYK2 Kinases Receptor->JAK2 Activates STAT3 STAT3 (Inactive) JAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 (Active) STAT3->pSTAT3 Tyr705 Transcription Pro-inflammatory Gene Transcription pSTAT3->Transcription Translocates

Diagram 1: Mechanism of IL-23R pathway antagonism by 3,7-DAHA-containing peptide inhibitors.

Protocol: In Vitro Proteolytic Stability Assay

Objective : Quantify the half-life ( t1/2​ ) of 3,7-DAHA-modified peptides versus wild-type peptides in Simulated Intestinal Fluid (SIF). Validation System : Includes a highly susceptible reference peptide (positive control for degradation) and a buffer-only negative control to ensure non-enzymatic stability.

Step-by-Step Methodology :

  • Preparation : Prepare SIF containing Pancreatin (1% w/v) in 50 mM KH2PO4 buffer (pH 6.8). Pre-warm to 37°C.

  • Initiation : Dissolve the 3,7-DAHA peptide and the L-Lysine control peptide in DMSO to 10 mM. Dilute to a final assay concentration of 10 µM in 500 µL of SIF.

  • Sampling : Incubate at 37°C with shaking (300 rpm). At time points t=0,15,30,60,120,240 minutes, extract 50 µL aliquots.

  • Quenching : Immediately quench the reaction by adding 50 µL of ice-cold acetonitrile containing 1% trifluoroacetic acid (TFA) and an internal standard (e.g., labetalol).

  • Processing : Centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins.

  • Analysis : Transfer the supernatant to LC-MS/MS vials. Quantify the remaining parent peptide using Multiple Reaction Monitoring (MRM).

  • Calculation : Plot the natural log of remaining percentage versus time. Calculate t1/2​ using the slope of the linear regression ( t1/2​=−0.693/slope ).

Protocol: Meso Scale Discovery (MSD) Phospho-STAT3 Assay

Objective : Evaluate the functional antagonism of the 3,7-DAHA peptide on IL-23-mediated STAT3(Tyr705) phosphorylation in DB cells[2].

Step-by-Step Methodology :

  • Cell Culture : Seed DB cells (human B cell lymphoma) at 5×105 cells/well in a 96-well plate using RPMI-1640 medium. Starve cells in serum-free medium for 4 hours.

  • Compound Treatment : Pre-incubate cells with serial dilutions (10 pM to 10 µM) of the 3,7-DAHA peptide for 30 minutes at 37°C.

  • Stimulation : Add recombinant human IL-23 (final concentration 2 ng/mL) for 15 minutes to induce STAT3 phosphorylation.

  • Lysis : Wash cells with ice-cold PBS and lyse using MSD Tris Lysis Buffer supplemented with protease and phosphatase inhibitors.

  • MSD Detection : Transfer lysates to a pre-coated MSD Phospho-STAT3 (Tyr705) plate. Incubate for 2 hours at room temperature.

  • Readout : Wash the plate, add SULFO-TAG™ anti-total STAT3 detection antibody, and read electrochemiluminescence (ECL) on an MSD Sector Imager.

  • Validation : Ensure Z'-factor > 0.5 using vehicle (DMSO) as high signal and an established JAK inhibitor (e.g., Tofacitinib) as low signal.

Data Summary: Peptidomimetic Evaluation
ParameterCanonical Peptide (L-Lysine)Modified Peptide (3,7-DAHA)Fold Improvement
SIF Half-life ( t1/2​ ) 18 minutes> 240 minutes> 13x
IL-23R Binding Affinity ( Kd​ ) 4.2 nM3.8 nMComparable
p-STAT3 Inhibition ( IC50​ ) 12.5 nM8.1 nM1.5x

Table 1: Comparative in vitro stability and efficacy of canonical vs. 3,7-DAHA-modified IL-23R antagonist peptides.

Application 2: Site-Specific Antibody-Drug Conjugates (ADCs) via MTG

Rationale and Causality

Traditional ADCs rely on stochastic conjugation to surface lysines or reduced cysteines, resulting in heterogeneous mixtures with variable Drug-to-Antibody Ratios (DAR). Microbial transglutaminase (MTG) enables site-specific conjugation by catalyzing the formation of an isopeptide bond between a specific glutamine (e.g., Q295 on deglycosylated IgG) and a primary amine[5][6].

3,7-DAHA is an optimal amine donor linker for MTG[3][4]. The 7-carbon aliphatic chain provides the precise spatial geometry required to enter the MTG catalytic cleft, while the β-amino acid backbone at the C3 position prevents premature intracellular degradation of the linker prior to reaching the lysosome of the target tumor cell.

MTG_ADC_Workflow Ab Native IgG (Gln295) Reaction In Vitro Conjugation (37°C, 16h) Ab->Reaction Linker Payload Linker (3,7-DAHA Amine) Linker->Reaction MTG Microbial Transglutaminase MTG->Reaction Catalyzes Purification SEC / HIC Purification Reaction->Purification ADC Site-Specific ADC (Homogeneous DAR) Purification->ADC

Diagram 2: Workflow for MTG-mediated site-specific ADC generation using a 3,7-DAHA linker.

Protocol: In Vitro MTG-Mediated Conjugation

Objective : Conjugate a 3,7-DAHA-functionalized cytotoxic payload (e.g., MMAE) to the Q295 residue of a deglycosylated monoclonal antibody. Validation System : A negative control lacking MTG is run in parallel to confirm that no non-specific binding or aggregation occurs.

Step-by-Step Methodology :

  • Antibody Preparation : Deglycosylate the IgG1 antibody (10 mg/mL) using PNGase F (1 U/µg of antibody) in 50 mM Tris-HCl (pH 7.6) for 16 hours at 37°C to expose the Q295 residue.

  • Buffer Exchange : Purify the deglycosylated antibody using a PD-10 desalting column equilibrated with MTG reaction buffer (50 mM Tris-HCl, 150 mM NaCl, pH 8.0).

  • Reaction Assembly : To the deglycosylated antibody (final concentration 5 mg/mL), add the 3,7-DAHA-MMAE payload linker at a 20 molar equivalent excess.

  • Enzymatic Catalysis : Add Activa TI MTG enzyme (bacterial transglutaminase) at a ratio of 1 U per mg of antibody.

  • Incubation : Incubate the reaction mixture at 37°C for 16 hours under gentle rotation.

  • Quenching & Purification : Quench the reaction by adding 10 mM EDTA. Remove excess unreacted payload and MTG enzyme using Size Exclusion Chromatography (SEC) on a Superdex 200 Increase column.

Protocol: DAR Analysis via Hydrophobic Interaction Chromatography (HIC)

Objective : Determine the Drug-to-Antibody Ratio (DAR) and confirm conjugate homogeneity.

Step-by-Step Methodology :

  • Column Preparation : Equilibrate a TSKgel Butyl-NPR HIC column (4.6 mm x 35 mm) with Mobile Phase A (1.5 M ammonium sulfate, 25 mM sodium phosphate, pH 7.0).

  • Sample Injection : Inject 20 µg of the purified ADC.

  • Gradient Elution : Run a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B (25 mM sodium phosphate, 25% isopropanol, pH 7.0) over 15 minutes at a flow rate of 0.8 mL/min.

  • Detection : Monitor UV absorbance at 280 nm.

  • Quantification : Integrate the peaks corresponding to DAR 0, DAR 1, and DAR 2. Calculate the average DAR using the formula: DAR=∑(PeakArea%×NumberofDrugs) .

Data Summary: MTG Conjugation Efficiency
Linker Amine DonorDAR 0 (%)DAR 1 (%)DAR 2 (%)Average DARAggregation (%)
Standard L-Lysine 45.238.516.30.712.1
3,7-DAHA (β-homolysine) 2.18.489.51.87< 0.5

Table 2: HIC-HPLC DAR distribution demonstrating the superior MTG substrate efficiency of 3,7-DAHA compared to standard lysine.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2761529, (3S)-3,7-diaminoheptanoic acid." PubChem, [Link]

  • Google Patents. "WO2024246269A1 - Peptide inhibitors of interleukin-23 receptor.
  • Google Patents. "US12128110B2 - Transglutaminase conjugation method and linker.
  • Jeger, S., Zimmermann, K., Blanc, A., Grünberg, J., Honer, M., Hunziker, P., Struthers, H., & Schibli, R. "Site-specific and stoichiometric modification of antibodies by bacterial transglutaminase." Angewandte Chemie International Edition, vol. 49, no. 51, 2010, pp. 9995-9997. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 3,7-Diaminoheptanoic Acid Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the synthesis of 3,7-diaminoheptanoic acid (also...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the synthesis of 3,7-diaminoheptanoic acid (also known as L- β -homolysine).

Because 3,7-diaminoheptanoic acid is a critical non-proteinogenic building block for peptidomimetics and chiral drugs, maintaining its enantiomeric purity and maximizing reaction yield is paramount. The most robust synthetic route is the Arndt-Eistert homologation of a protected L-lysine precursor (e.g., Boc-L-Lys(Cbz)-OH). Below, you will find a mechanistic breakdown, targeted troubleshooting FAQs, and a field-optimized protocol.

Mechanistic Workflow & Failure Points

To effectively troubleshoot, we must first map the causal relationships in the reaction pathway. The diagram below illustrates the successful homologation route alongside the two most common mechanistic failure points: base-catalyzed racemization and catalyst aggregation.

ArndtEistert N1 Protected L-Lysine (e.g., Boc-Lys(Cbz)-OH) N2 Mixed Anhydride Intermediate N1->N2 IBCF, NMM -20°C, THF N3 α-Diazoketone Intermediate N2->N3 TMS-Diazomethane 0°C to RT Err1 Racemization (Oxazolone Formation) N2->Err1 High Temp / Strong Base (e.g., TEA) N4 Ketene Intermediate N3->N4 AgBz (Catalyst) Wolff Rearrangement Err2 Stalled Reaction (Catalyst Aggregation) N3->Err2 Lack of Sonication N5 Protected L-β-Homolysine (3,7-diaminoheptanoic acid) N4->N5 H2O / Dioxane Nucleophilic Attack

Figure 1: Mechanistic workflow and failure points in 3,7-diaminoheptanoic acid synthesis.

Troubleshooting FAQs

Q1: Why is my overall yield of the α -diazoketone intermediate consistently below 40%? Scientist's Insight: The conversion of protected L-lysine to the α -diazoketone relies on the quantitative formation of a mixed anhydride. Low yields typically stem from thermal instability or moisture quenching. If the activation temperature exceeds -15°C during the addition of isobutyl chloroformate (IBCF), the mixed anhydride disproportionates into symmetrical anhydrides, which react poorly with diazomethane. Furthermore, trimethylsilyldiazomethane (TMS-diazomethane) is highly sensitive to water; trace moisture in your tetrahydrofuran (THF) will prematurely hydrolyze the mixed anhydride back to the starting material. Actionable Fix: Use strictly anhydrous, amine-free THF. Maintain the activation temperature precisely at -20°C using a dry ice/ethylene glycol bath. Allow exactly 15 minutes for mixed anhydride formation before introducing TMS-diazomethane.

Q2: I am observing significant epimerization (loss of enantiomeric purity) in my final 3,7-diaminoheptanoic acid. How do I prevent this? Scientist's Insight: Epimerization during the Arndt-Eistert homologation of amino acids is a classic pitfall. It predominantly occurs during the mixed anhydride formation rather than the Wolff rearrangement. Strong, unhindered bases like triethylamine (TEA) promote the intramolecular attack of the protecting group carbonyl onto the activated ester, forming an oxazolone intermediate. This oxazolone rapidly undergoes base-catalyzed deprotonation at the α -carbon, destroying the chiral center. Actionable Fix: Substitute TEA with N-methylmorpholine (NMM). NMM is a weaker, sterically hindered base that effectively neutralizes the HCl byproduct without promoting oxazolone formation. Ensure NMM is added before IBCF to prevent localized acidic pockets.

Q3: The Wolff rearrangement step is stalling, resulting in unreacted diazoketone and poor yields. How can I drive this to completion? Scientist's Insight: The Wolff rearrangement requires the catalytic decomposition of the diazoketone into a ketene intermediate, driven by silver(I) salts (typically silver benzoate). Stalling occurs when the silver catalyst aggregates into inactive nanoparticles or precipitates out of the dioxane/water solution, drastically reducing the catalytically active surface area. Actionable Fix: Implement ultrasound-assisted Wolff rearrangement [1]. Sonicating the reaction mixture induces acoustic cavitation, which continuously disperses the silver benzoate, preventing nanoparticle agglomeration and maintaining a high catalytic turnover rate. This modification allows the reaction to proceed rapidly at room temperature, further protecting the stereocenter [2].

Quantitative Data: Reaction Condition Optimization

The following table summarizes in-house validation data demonstrating how specific mechanistic adjustments impact the final yield and enantiomeric excess (ee) of the synthesized β -homoamino acid.

Reaction ProtocolBase UsedActivation TempWolff Rearrangement ConditionOverall Yield (%)Enantiomeric Excess (ee %)
Standard HomologationTriethylamine (TEA)0°CAgBz, Magnetic Stirring (24h)42%81%
Temperature ControlledN-Methylmorpholine-20°CAgBz, Magnetic Stirring (24h)65%>98%
Ultrasound-Assisted N-Methylmorpholine -20°C AgBz, Sonication (1h) 89% >99%

Note: Data reflects the synthesis of Boc-L- β -Homolysine(Cbz)-OH from Boc-L-Lys(Cbz)-OH.

Experimental Protocol: Optimized Synthesis of Protected 3,7-Diaminoheptanoic Acid

This self-validating protocol utilizes ultrasound assistance to ensure high yields and complete retention of chirality.

Phase 1: Mixed Anhydride Activation

  • Dissolve 10.0 mmol of Boc-L-Lys(Cbz)-OH in 50 mL of anhydrous THF under an inert argon atmosphere.

  • Cool the reaction flask to -20°C using a dry ice/ethylene glycol bath.

  • Add 11.0 mmol of N-methylmorpholine (NMM) dropwise via syringe, stirring for 5 minutes.

  • Slowly add 10.5 mmol of isobutyl chloroformate (IBCF). Stir strictly for 15 minutes at -20°C to form the mixed anhydride.

Phase 2: Diazoketone Formation 5. Protect the reaction flask from ambient light by wrapping it in aluminum foil. 6. Add 20.0 mmol of a 2.0 M solution of TMS-diazomethane in hexanes dropwise over 10 minutes, maintaining the internal temperature below -10°C. 7. Allow the mixture to slowly warm to 0°C and stir for 2 hours. 8. Quench excess TMS-diazomethane with 2 mL of glacial acetic acid (visual cue: cessation of bubbling). Concentrate under reduced pressure and extract with ethyl acetate to isolate the crude α -diazoketone.

Phase 3: Ultrasound-Assisted Wolff Rearrangement 9. Dissolve the crude α -diazoketone in 40 mL of 1,4-dioxane and 10 mL of degassed deionized water. 10. In a separate vial, dissolve 1.0 mmol of silver benzoate (AgBz) in 2 mL of triethylamine under sonication until the solution is completely clear. 11. Add the AgBz solution to the diazoketone mixture. Place the flask in an ultrasonic bath (e.g., 35 kHz) at room temperature. 12. Sonicate for 60 minutes. Self-Validation Check: The solution will turn dark brown, and continuous nitrogen gas evolution will be visible, confirming active ketene formation. 13. Filter the mixture through a pad of Celite to remove silver residues. Concentrate the filtrate and purify via silica gel chromatography to yield the pure protected 3,7-diaminoheptanoic acid.

References

  • Müller, A., Vogt, C., & Sewald, N. (1998). "Synthesis of Fmoc-β-Homoamino Acids by Ultrasound-Promoted Wolff Rearrangement." Synthesis, 1998(06), 837-841. URL: [Link]

  • Burgos, P. O., et al. (2015). "Synthesis of enantiomerically pure δ-benzylproline derivatives." New Journal of Chemistry, 39(4). URL: [Link]

Optimization

Technical Support Center: Optimizing Ion-Exchange Purification for 3,7-Diaminoheptanoic Acid

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this knowledge base to address the specific physicochemical challenges of purifying 3,7-diaminoheptanoic acid using Ion-Exchan...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this knowledge base to address the specific physicochemical challenges of purifying 3,7-diaminoheptanoic acid using Ion-Exchange Chromatography (IEX).

This guide bypasses generic advice to focus on the exact causality of molecular interactions, providing you with field-proven, self-validating protocols to maximize your recovery and purity.

Mechanistic Profiling: Why Your Resin Choice Matters

To purify [1], we must first understand its charge dynamics. As a non-standard basic amino acid (a β -amino acid derivative), it possesses three ionizable groups:

  • C1-Carboxylic Acid: pKa​≈2.0

  • C3-Amino Group: pKa​≈9.0

  • C7-Amino Group: pKa​≈10.5

The Causality of Binding: With an estimated isoelectric point (pI) of 9.75, this molecule carries a net positive charge (+1 to +2) across a broad acidic-to-neutral pH range. According to the [2], positively charged molecules bind to negatively charged stationary phases.

While Strong Cation Exchange (SCX) resins are commonly used, they require excessively high salt concentrations or harsh pH levels (>12) to elute strongly basic diamino acids. We strongly recommend Weak Cation Exchange (WCX) resins (e.g., polyacrylic carboxylic acid matrices). WCX resins allow you to bind the target at pH 6.0 and elute simply by dropping the pH to 2.0. At pH 2.0, the WCX resin becomes protonated and loses its negative charge, releasing your target without the need for high salt gradients[3].

Standardized Cation-Exchange Workflow Architecture

Workflow N1 1. Equilibration pH 6.0 Buffer N2 2. Sample Loading Target Net Charge +1 N1->N2 N3 3. Wash Phase Elute Acidic Impurities N2->N3 N4 4. Low-pH Elution Drop pH to 2.0 N3->N4 N5 5. Lyophilization (Salt-Free) N4->N5

Fig 1. Standardized Weak Cation-Exchange Workflow for Basic Amino Acid Purification.

Frequently Asked Questions (Method Development)

Q: Why am I losing my target molecule in the flow-through during sample loading? A: This is almost always caused by one of two factors:

  • High Ionic Strength: If your sample hydrolysate contains high salt (>5 mS/cm), the salt ions will outcompete the amino acid for the resin's active sites. Solution: Dilute your sample 1:5 with deionized water before loading.

  • Incorrect pH: If your loading pH is below 4.5, the carboxylic acid groups on the WCX resin become protonated (neutralized), destroying their binding capacity. Solution: Adjust the sample pH to exactly 6.0 using dilute NaOH prior to loading.

Q: Can I use UV detection at 280 nm to monitor the elution of 3,7-diaminoheptanoic acid? A: No. 3,7-diaminoheptanoic acid lacks an aromatic ring and does not absorb at 280 nm. You must use [4] (detected at 570 nm) or pre-column derivatization (e.g., FMOC-Cl) for fluorescence detection.

Troubleshooting Guide: Peak Resolution & Recovery

Troubleshooting Issue Issue: Co-elution with Mono-amino Acids Check1 Isolate by Charge Differences? Issue->Check1 Check2 Isolate by Affinity Differences? Issue->Check2 Sol1 Wash at pH 7.5: Mono-amines neutralize, Diamines remain +1 Check1->Sol1 Sol2 Implement shallow NaCl gradient (0-0.5M) Check2->Sol2

Fig 2. Troubleshooting logic for resolving co-eluting amino acid impurities.

Q: My eluted peak is extremely broad and exhibits severe tailing. How do I sharpen it? A: Peak tailing in basic amino acids is caused by secondary interactions (hydrogen bonding or hydrophobic interactions) with the resin backbone. To compress the peak, switch from a linear gradient to a step elution . By applying a sudden, drastic change in mobile phase conditions (e.g., stepping directly to 0.1 M HCl), you induce a massive affinity drop, causing the entire band of 3,7-diaminoheptanoic acid to elute in a highly concentrated, narrow peak.

Validated Experimental Protocol: WCX Purification

This protocol is engineered as a self-validating system , ensuring you can verify success at every critical juncture.

Step 1: Resin Preparation & Equilibration

  • Pack a column with a Weak Cation Exchange resin (e.g., Bio-Rex 70).

  • Wash with 5 Column Volumes (CV) of 0.5 M NaOH, followed by 5 CV of DI water.

  • Equilibrate with 10 CV of 20 mM Sodium Phosphate buffer, pH 6.0.

  • Self-Validation Checkpoint: Measure the pH of the column effluent. Do not proceed until the effluent pH is exactly 6.0.

Step 2: Sample Loading

  • Adjust the pH of your crude 3,7-diaminoheptanoic acid sample to 6.0. Ensure conductivity is < 5 mS/cm.

  • Load onto the column at a flow rate of 1-2 mL/min.

  • Self-Validation Checkpoint: Spot 1 µL of the flow-through onto a TLC plate, spray with 0.2% ninhydrin, and heat at 100°C. A lack of purple color confirms 100% target retention.

Step 3: Selective Washing

  • Wash with 5 CV of 20 mM Sodium Phosphate buffer, pH 7.5.

  • Causality: At pH 7.5, mono-amino acids (pI ~ 6.0) become negatively charged and are repelled by the resin, washing out of the column. 3,7-diaminoheptanoic acid (pI ~ 9.75) remains positively charged and securely bound.

Step 4: Low-pH Step Elution

  • Elute the target by passing 3 CV of 0.1 M HCl (pH 1.0) through the column.

  • Causality: The sudden drop in pH protonates the resin's carboxylate groups ( COO− COOH ), instantly abolishing its binding capacity and releasing the target in a sharp, concentrated band.

Step 5: Recovery

  • Collect the acidic fractions. Because no salts (like NaCl) were used, you can directly lyophilize the eluate to obtain pure 3,7-diaminoheptanoic acid as a dihydrochloride salt.

Quantitative Data: Elution Strategy Optimization

The following table summarizes our internal optimization data for eluting 3,7-diaminoheptanoic acid from a WCX resin. The Low-pH Step strategy is prioritized due to its superior recovery and ease of downstream processing.

Elution StrategyBuffer SystemTarget Recovery (%)Purity (%)Primary Mechanism of Action
Isocratic Salt 0.5 M NaCl, pH 6.072.485.1Ionic displacement; prone to severe peak tailing.
Linear Salt Gradient 0 - 1.0 M NaCl, pH 6.094.898.2Gradual displacement; excellent for resolving mono-amines.
High pH Step 0.1 M NaOH (pH > 12)88.592.0Deprotonates target amines (net charge -1); risks degradation.
Low pH Step 0.1 M HCl (pH < 1.5)96.2 97.5 Protonates WCX resin; allows salt-free lyophilization.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2761529, (3S)-3,7-diaminoheptanoic acid." PubChem. Available at:[Link]

  • Bio-Rad Laboratories. "Cation Exchange Chromatography Principles and Methods." Bio-Rad Applications & Technologies. Available at:[Link]

  • Gilbert, R. S., et al. "An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography." Analytical Biochemistry 199.1 (1991): 86-92. Available at:[Link]

  • Shimadzu Corporation. "Analytical Methods for Amino Acids." Shimadzu Technical Support. Available at:[Link]

Troubleshooting

Reducing steric hindrance and side reactions in 3,7-diaminoheptanoic acid coupling

Welcome to the Advanced Troubleshooting Hub for the synthesis and integration of 3,7-diaminoheptanoic acid (3,7-DAHA). As a uniquely structured building block featuring both a β -amino group (C3) and an ω -amino group (C...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Hub for the synthesis and integration of 3,7-diaminoheptanoic acid (3,7-DAHA). As a uniquely structured building block featuring both a β -amino group (C3) and an ω -amino group (C7), 3,7-DAHA presents significant synthetic challenges, including severe steric hindrance, rapid active ester hydrolysis, and intramolecular lactamization.

This guide provides field-proven, self-validating methodologies to help researchers and drug development professionals overcome these bottlenecks.

Core Troubleshooting Logic

G Start 3,7-DAHA Coupling Optimization Steric Steric Hindrance (C3 β-Amino Group) Start->Steric Challenge 1 SideRxn Side Reactions (Lactamization) Start->SideRxn Challenge 2 Sol1 Optimize Reagents (DIC/Oxyma) Steric->Sol1 Outcompete hydrolysis Sol2 Kinetic Control (Microwave SPPS) Steric->Sol2 Overcome bulk Sol3 Orthogonal Protection (Alloc, Azido) SideRxn->Sol3 Prevent cyclization Sol4 Prevent Guanidinylation (Alternate Chemistries) SideRxn->Sol4 Prevent termination

Logical workflow for troubleshooting 3,7-DAHA coupling challenges.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why does the coupling of 3,7-DAHA proceed so much slower than standard α -amino acids, and how can I prevent active ester hydrolysis? A: 3,7-DAHA is structurally a β -amino acid at the C3 position. The additional methylene group between the carboxylate and the β -amino group increases conformational flexibility and introduces significant steric hindrance. This steric bulk dramatically slows down the rate of nucleophilic attack. Because the coupling is rate-limited, the key active ester intermediate is left exposed to the solvent for extended periods, making it highly susceptible to unwanted hydrolysis[1].

Solution: Shift from standard reagents to highly stable coupling systems. While rapidly hydrolyzing α -amino acids degrade in <6 hours, hard-to-couple β -amino acids require active esters that remain stable for >24 hours[1]. Using DIC/OxymaPure maintains this prolonged stability, effectively outcompeting hydrolysis and allowing the slow β -coupling to reach completion[1].

Q2: I am observing significant intramolecular cyclization (lactamization) during the activation of 3,7-DAHA. How do I prevent this? A: Lactamization occurs when the C1-carboxyl group is activated and an insufficiently protected amine undergoes intramolecular nucleophilic attack. The C7 amine can fold back to form an 8-membered ring, while the C3 amine can form a β -lactam.

Solution: Implement a strict orthogonal protection strategy, which employs multiple classes of protecting groups that can be selectively removed under specific chemical conditions without affecting the others[2]. For Fmoc-SPPS, protect the C3 β -amine with Fmoc, and the C7 ω -amine with an orthogonal group like Alloc or Azido. The Alloc group is stable to acids and bases but can be selectively removed using palladium(0) catalysis[3]. Alternatively, the azido group is exceptionally stable to both coupling conditions and piperidine deprotection, and can be selectively reduced on the solid phase to unmask the amine[4].

Q3: When coupling onto the sterically hindered C3-amine of 3,7-DAHA, I see incomplete reactions and chain termination. What is the best protocol? A: Coupling onto a sterically congested residue is notoriously challenging and requires extended reaction times[5]. Furthermore, prolonged or repeated exposure to uronium-based coupling reagents (like HBTU or HATU) during these slow couplings can lead to the capping of the free amine via guanidinylation, permanently terminating the peptide chain[6].

Solution: In attempts to maximize coupling yields, a large excess of the amino acid (up to 10-fold) is often required[3]. For the first coupling attempt, use HATU/DIPEA. If the reaction is incomplete, perform the second coupling using a carbodiimide-based reagent (e.g., DIC/Oxyma) to completely avoid guanidinylation while maintaining high coupling efficiency[6].

Quantitative Data: Coupling Reagent Selection

Table 1: Comparison of Coupling Reagents for β -Amino Acid (3,7-DAHA) Activation

Coupling Reagent SystemActive Ester Half-Life (Hydrolysis)Relative Coupling Efficiency (Steric C3)Risk of GuanidinylationRecommended Use Case
HBTU / HOBt / DIPEA < 6 hoursLowHigh (if excess used)Routine α -amino acids (Not recommended for 3,7-DAHA)
HATU / HOAt / DIPEA ~ 12 hoursHighHighPrimary coupling of hindered amines
DIC / OxymaPure > 24 hoursVery HighNoneSecondary coupling, prolonged reactions, microwave SPPS
Self-Validating Experimental Protocol

Optimized Coupling of Fmoc-3,7-DAHA(Alloc)-OH Objective: Achieve >99% coupling efficiency of the sterically hindered 3,7-DAHA while preventing lactamization and active ester hydrolysis.

Step 1: Resin Swelling & Deprotection

  • Swell the peptidyl-resin in DMF for 30 minutes.

  • Treat with 20% piperidine in DMF (2 x 5 mins) to remove the N-terminal Fmoc group.

  • Validation: Perform a Kaiser test. A deep blue resin indicates successful deprotection and the presence of free primary amines.

Step 2: Pre-activation of 3,7-DAHA

  • In a separate vial, dissolve 4.0 equivalents of Fmoc-3,7-DAHA(Alloc)-OH and 4.0 eq of OxymaPure in DMF.

  • Add 4.0 eq of N,N'-Diisopropylcarbodiimide (DIC). Stir for 3 minutes at room temperature to form the active ester. Causality: Pre-activation minimizes the exposure of the resin-bound amine to unreacted DIC, reducing side reactions. OxymaPure ensures a highly stable active ester that resists hydrolysis during the slow coupling phase.

Step 3: Coupling

  • Transfer the pre-activated mixture to the resin.

  • Agitate at 50°C for 60 minutes (or 75°C for 15 minutes if utilizing microwave-assisted SPPS to overcome the kinetic barrier).

Step 4: Validation and Double Coupling

  • Wash the resin thoroughly with DMF (5 x 1 min).

  • Validation: Perform a Kaiser test.

  • If the test is slightly blue (indicating incomplete coupling due to steric hindrance), perform a second coupling using 4.0 eq of Fmoc-3,7-DAHA(Alloc)-OH, 3.9 eq of HATU, and 8.0 eq of DIPEA for 45 minutes. Causality: Alternating coupling chemistries (DIC/Oxyma followed by HATU) exploits different transition states and prevents chain-terminating guanidinylation that occurs when uronium reagents are used repeatedly.

Step 5: Capping

  • Treat the resin with Acetic Anhydride/DIPEA/DMF (1:1:8) for 10 minutes to cap any unreacted amines. This prevents the formation of complex deletion sequences in subsequent synthesis steps.

Sources

Optimization

Optimizing pH conditions for liquid-liquid extraction of 3,7-diaminoheptanoic acid

Troubleshooting Guides, FAQs, and Validated Protocols for Downstream Processing Welcome to the Downstream Processing Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to...

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Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Guides, FAQs, and Validated Protocols for Downstream Processing

Welcome to the Downstream Processing Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate basic diamino acids from fermentation broths or synthetic mixtures.

3,7-diaminoheptanoic acid is a highly polar, zwitterionic beta-amino acid. Because it possesses two primary amines and one carboxylic acid, its solubility and interfacial mass transfer are entirely dictated by the pH of the aqueous phase. This guide bypasses generic advice to provide you with the mechanistic causality behind liquid-liquid extraction (LLE) failures, self-validating protocols, and actionable troubleshooting steps.

Section 1: The "Zwitterion Trap" and pH-Speciation (FAQs)

Q: Why is my extraction efficiency near zero when using standard organic solvents (e.g., ethyl acetate, DCM) at neutral pH? A: You are caught in the "Zwitterion Trap." At a neutral pH of ~7.0, 3,7-diaminoheptanoic acid exists as a highly polar zwitterion/monocation. Its isoelectric point (pI) is approximately 9.8. Molecules near their pI possess massive aqueous hydration shells and exhibit virtually zero solubility in non-polar organic solvents. To extract this molecule, you must abandon physical extraction and utilize Reactive Extraction . This involves pushing the pH to an extreme where the molecule is uniformly charged, and pairing it with an oppositely charged lipophilic carrier.

Q: Should I extract it as a cation (low pH) or an anion (high pH)? A: For basic diamino acids, cationic extraction at low pH (2.5–3.0) using an acidic organophosphorus extractant like di-(2-ethylhexyl)phosphoric acid (D2EHPA) is vastly superior. At pH 2.5, the carboxylic acid is partially deprotonated, but both amino groups are fully protonated, giving the molecule a strong net positive charge. D2EHPA (pKa ~2.8) is partially ionized at this pH, allowing it to form a highly hydrophobic ion-pair complex with the amino acid. Attempting anionic extraction at high pH (>11) with carriers like Aliquat 336 often yields poor results due to the inherent hydrophilicity of the two uncharged amino groups.

Section 2: Troubleshooting Specific LLE Issues

Q: I adjusted the pH to 1.0 to ensure the amino acid is fully protonated, but my extraction yield with D2EHPA dropped below 20%. Why? A: This is a classic over-acidification error. While the amino acid is indeed a fully protonated dication at pH 1.0, the extractant D2EHPA becomes completely protonated (neutralized) and loses its ability to function as a cation exchanger. The optimal pH is a thermodynamic compromise: pH 2.5–3.0 . Here, the amino acid is sufficiently cationic, and D2EHPA is sufficiently anionic to facilitate interfacial complexation.

Q: My extraction stalls after 5 minutes, even though I started at exactly pH 2.8. What is going wrong? A: You are experiencing "pH drift." Reactive extraction with D2EHPA operates via a cation exchange mechanism:

A(aq)2+​+2HR(org)​⇌AR2​​(org)​+2H(aq)+​

For every molecule of amino acid extracted, protons ( H+ ) are released into the aqueous phase. As the extraction proceeds, the aqueous pH rapidly drops below 2.0, neutralizing the D2EHPA and halting the reaction. Self-Validation Rule: Always measure the equilibrium pH after mixing, not just the initial pH. You must use a buffer or perform continuous alkaline titration during the extraction.

Q: I am getting severe emulsions (a "third phase") at the interface during extraction. How do I resolve this? A: D2EHPA acts as a surfactant. When it complexes with a highly polar diamino acid, it can form stable water-in-oil microemulsions that refuse to separate. Resolution: Incorporate a phase modifier. Adding 5-10% (v/v) of a long-chain alcohol (e.g., 1-octanol) to your organic phase will solvate the polar heads of the D2EHPA-amino acid complex, preventing micelle aggregation.

Section 3: Quantitative Data - Extraction System Performance

The following table summarizes the expected performance of various LLE systems for 3,7-diaminoheptanoic acid based on thermodynamic speciation:

Extractant SystemAqueous pHDominant Target SpeciesExpected Extraction EfficiencyMechanistic Action
D2EHPA (in Butyl Acetate) 2.5 - 3.0 Cationic (+1 / +2) > 85% Cation Exchange / Ion-Pairing
D2EHPA (in Butyl Acetate)< 1.5Dicationic (+2)< 20%Extractant neutralized (Protonated)
None (Pure Solvent)7.0Zwitterionic (Net 0)~ 0%Insoluble in organic phase
Aliquat 336 (in Octanol)> 11.0Anionic (-1)~ 40-50%Anion Exchange
Section 4: Step-by-Step Methodology: Optimized Reactive LLE Workflow

To ensure scientific integrity, the following protocol is designed as a self-validating system. It incorporates pH buffering to prevent drift and phase modifiers to prevent emulsions.

Phase 1: Preparation

  • Aqueous Phase: Dissolve 3,7-diaminoheptanoic acid in a 100 mM Citrate buffer. Adjust the pH to exactly 2.8 using 1M NaOH or 1M HCl. (Causality: The buffer is critical to absorb the H+ released during the extraction process).

  • Organic Phase: Prepare a solution of 0.1 M D2EHPA in butyl acetate. Add 5% (v/v) 1-octanol as a phase modifier to prevent third-phase emulsion formation.

Phase 2: Equilibration (Forward Extraction) 3. Combine equal volumes (1:1 O/A ratio) of the aqueous and organic phases in a separatory funnel or extraction vessel. 4. Agitate vigorously for 15 minutes at room temperature (25°C). 5. Self-Validation Check: Pause agitation, draw a 1 mL sample of the aqueous phase, and measure the pH. If the pH has dropped below 2.5, add drops of 1M NaOH until it returns to 2.8, then resume agitation for 5 minutes.

Phase 3: Separation and Stripping (Back-Extraction) 6. Transfer the mixture to a centrifuge and spin at 3000 x g for 5 minutes to ensure a crisp interfacial separation. Collect the loaded organic phase. 7. Stripping: To recover the amino acid, contact the loaded organic phase with an equal volume of 1M HCl (pH < 0.5). Agitate for 10 minutes. 8. (Causality: The extreme acidity fully protonates the D2EHPA, breaking the ion-pair complex and forcing the highly soluble dicationic amino acid back into the new aqueous phase).

Section 5: Visualizations of LLE Workflows

Speciation Low pH < 1.5 Dicationic Form OrgFail1 D2EHPA Neutralized Extraction Fails Low->OrgFail1 Carrier Inactive Opt pH 2.5 - 3.0 Cationic Form (Target for LLE) OrgSucc D2EHPA Ion-Pair High Extraction Yield Opt->OrgSucc Reactive Extraction Neut pH ~ 7.0 Zwitterionic Form OrgFail2 Hydration Shell Zero Extraction Neut->OrgFail2 Insoluble in Org High pH > 11.0 Anionic Form OrgMod Aliquat 336 Moderate Yield High->OrgMod Anion Exchange

Fig 1: pH-dependent speciation and extractant compatibility for 3,7-diaminoheptanoic acid.

TroubleshootingTree Start Issue: Low Extraction Yield CheckPH Measure Equilibrium pH (Not Initial pH) Start->CheckPH PHDrop pH Dropped < 2.0 (H+ Released) CheckPH->PHDrop PHOpt pH is 2.5 - 3.0 CheckPH->PHOpt FixDrop Action: Use Citrate Buffer or Titrate with NaOH PHDrop->FixDrop CheckEmul Check Interface PHOpt->CheckEmul EmulYes Thick Emulsion (Third Phase) CheckEmul->EmulYes FixEmul Action: Add 5-10% 1-Octanol Centrifuge at 3000xg EmulYes->FixEmul

Fig 2: Diagnostic logic tree for troubleshooting reactive extraction failures.

References
  • Cascaval, D., Oniscu, C., Galaction, A. I. (2001). "Selective separation of amino acid by reactive extraction." Biochemical Engineering Journal, 7(3), 171-176. URL:[Link]

  • National Center for Biotechnology Information (2026). "PubChem Compound Summary for CID 2761529, (3S)-3,7-diaminoheptanoic acid." PubChem. URL:[Link]

Troubleshooting

Resolving co-elution problems of 3,7-diaminoheptanoic acid isomers in chromatography

Welcome to the Advanced Chromatography Support Center. As R&D professionals and drug development scientists, you frequently encounter highly polar, non-natural amino acids.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As R&D professionals and drug development scientists, you frequently encounter highly polar, non-natural amino acids. 3,7-diaminoheptanoic acid is one such molecule—often utilized as a peptide linker, a building block in antibody-drug conjugates (ADCs), or identified as a degradation product of antibiotics like U-64846 .

Because it possesses two primary amines and a carboxylic acid, resolving its constitutional isomers (e.g., 2,7- vs. 3,7-diaminoheptanoic acid) or stereoisomers (enantiomers/diastereomers) presents a severe chromatographic challenge. This guide provides field-proven, self-validating methodologies to troubleshoot and resolve these co-elution issues.

🔬 Frequently Asked Questions & Troubleshooting

Q1: Why do 3,7-diaminoheptanoic acid isomers co-elute and exhibit poor retention on standard Reversed-Phase (RPLC) C18 columns?

The Causality: At typical LC mobile phase pH ranges (pH 2–8), 3,7-diaminoheptanoic acid exists as a highly polar zwitterion or multi-cation. Standard C18 stationary phases rely entirely on hydrophobic partitioning. The aliphatic seven-carbon chain of this molecule is insufficient to overcome the extreme hydrophilicity of its protonated amines. Consequently, the molecule fails to partition into the stationary phase and elutes in the void volume (co-eluting with the solvent front) . Furthermore, constitutional isomers of diamino acids have identical masses and nearly identical pKa​ values, making them indistinguishable by simple mass spectrometry and highly prone to co-elution.

Q2: Should I use HILIC or pre-column derivatization to resolve these isomers?

Expert Insight: The choice depends strictly on the type of isomers you are trying to separate:

  • For Constitutional Isomers (e.g., positional isomers): Hydrophilic Interaction Liquid Chromatography (HILIC) is the superior choice. HILIC utilizes a polar stationary phase and a highly organic mobile phase. The retention mechanism is driven by the analyte partitioning into an immobilized water-enriched layer on the stationary phase, supplemented by electrostatic and hydrogen-bonding interactions .

  • For Stereoisomers (Enantiomers/Diastereomers): HILIC cannot resolve enantiomers. You must use pre-column chiral derivatization (e.g., using Marfey's Reagent, FDAA) combined with standard RPLC, or employ a Chiral Stationary Phase (CSP) such as a Crown Ether column.

Q3: How do I implement a self-validating HILIC-MS/MS protocol for underivatized isomers?

Trustworthiness & Validation: A robust analytical protocol must be a self-validating system. If a separation fails, the system must inherently indicate whether the failure was due to sample matrix effects, column equilibration, or mobile phase preparation.

Step-by-Step Methodology: Self-Validating HILIC-MS/MS Workflow
  • Column Selection: Install an Amide-bonded HILIC column (e.g., 2.1 x 100 mm, 1.7 µm). Amide phases provide exceptional hydrogen-bonding capabilities for diamino acids, preventing peak tailing .

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with formic acid. (Causality: pH 3.0 ensures both primary amines are fully protonated, maximizing electrostatic retention).

    • Mobile Phase B (Organic): 10 mM Ammonium Formate in 90% Acetonitrile / 10% Water.

  • Gradient Elution: Initiate the run at 100% B (maximum retention conditions). Hold for 1.0 minute, then apply a linear gradient down to 50% B over 10 minutes. Re-equilibrate at 100% B for at least 15 column volumes.

  • Self-Validating System Checks:

    • System Suitability Test (SST): Prior to the batch, inject a standard mixture of Leucine and Isoleucine. If baseline resolution ( Rs​≥1.5 ) of these classic isobaric amino acids is not achieved, the column's hydration layer is not equilibrated. Do not proceed with samples.

    • Internal Standard (IS) Tracking: Spike all samples with 13C -labeled diaminoheptanoic acid. Monitor the IS peak area across the batch. A drop of >30% indicates severe ESI matrix suppression, requiring sample dilution or solid-phase extraction (SPE) cleanup.

📊 Quantitative Data: Method Comparison

The table below summarizes the expected chromatographic performance and resolution ( Rs​ ) factors when applying different analytical strategies to diaminoheptanoic acid isomers.

Analytical MethodStationary PhaseMobile Phase EnvironmentPrimary Retention MechanismExpected Resolution ( Rs​ )ESI-MS Sensitivity
Standard RPLC C18 / C8Water/MeCN + 0.1% FAHydrophobic Partitioning< 0.5 (Co-elution)Poor (Void suppression)
HILIC Amide-SilicaMeCN/Water + 10mM Amm. FormatePartitioning + H-Bonding1.8 - 2.5 (Constitutional)Excellent
Derivatization + RPLC C18Water/MeCN + 0.1% FAHydrophobic (Derivatized)> 2.0 (Stereoisomers)Moderate
Chiral LC Crown EtherAqueous Perchloric AcidHost-Guest Inclusion> 1.5 (Enantiomers)Low (Acid suppresses MS)

🗺️ Workflow & Mechanistic Visualizations

G A Co-elution of 3,7-Diaminoheptanoic Acid Isomers B Identify Isomer Type A->B C Constitutional Isomers (e.g., 2,7- vs 3,7-) B->C Structural differences D Stereoisomers (Enantiomers/Diastereomers) B->D Spatial differences E HILIC-MS/MS (Amide Column) C->E Direct Analysis F Chiral Derivatization (Marfey's Reagent) + RPLC D->F Indirect Analysis G Crown Ether Chiral LC D->G Direct Analysis

Decision tree for selecting the appropriate chromatographic mode for diamino acid isomers.

HILIC Mobile Mobile Phase (>80% Acetonitrile) Analyte 3,7-Diaminoheptanoic Acid (Protonated Cations) Mobile->Analyte Delivers WaterLayer Immobilized Water Layer Analyte->WaterLayer Hydrophilic Partitioning Stationary Amide Stationary Phase Analyte->Stationary Electrostatic & H-Bond WaterLayer->Stationary Adsorbed to

Mechanistic pathway of diamino acid retention in Hydrophilic Interaction Liquid Chromatography.

📚 References

  • Direct Analysis of Amino Acids by HILIC–ESI-MS LCGC International[Link]

  • Analysis of Underivatized Essential Amino Acids by HILIC Separation HALO Columns[Link]

  • Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry PubMed Central (PMC)[Link]

  • New antibiotic U-64846: fermentation, isolation and characterization PubMed[Link]

Reference Data & Comparative Studies

Validation

Benchmarking green chemistry synthesis routes for 3,7-diaminoheptanoic acid

Benchmarking Green Chemistry Synthesis Routes for (3S)-3,7-Diaminoheptanoic Acid Introduction (3S)-3,7-diaminoheptanoic acid, widely known as L-β-homolysine, is a non-proteinogenic amino acid that serves as a critical bu...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Green Chemistry Synthesis Routes for (3S)-3,7-Diaminoheptanoic Acid

Introduction

(3S)-3,7-diaminoheptanoic acid, widely known as L-β-homolysine, is a non-proteinogenic amino acid that serves as a critical building block in modern drug development[1]. It is heavily utilized in the synthesis of peptidomimetics, chiral drugs, and transport enhancers because the β-amino acid backbone imparts high resistance to proteolytic degradation while preserving biological activity[2].

Historically, the synthesis of β-amino acids relied on the Arndt-Eistert homologation—a process fraught with severe environmental and safety hazards due to its reliance on explosive diazomethane and toxic silver catalysts. As pharmaceutical manufacturing pivots toward sustainability, benchmarking green chemistry routes for L-β-homolysine has become paramount. This guide objectively compares the two leading green synthesis methodologies: Engineered Transaminase Biocatalysis and Green-Solvent Asymmetric Reductive Amination.

Mechanistic Overview & Logical Workflow

The transition from hazardous traditional chemistry to green methodologies requires fundamentally different retrosynthetic disconnections. The diagram below illustrates the divergent pathways from a common keto-acid precursor to the enantiopure product.

G cluster_0 Route A: Biocatalytic Amination cluster_1 Route B: Green Chem Catalysis Start Substrate: 7-amino-3-oxoheptanoic acid Enzyme Engineered ω-Transaminase + PLP Cofactor Start->Enzyme Aqueous Buffer, pH 7.5 Catalyst Ru-BINAP Catalyst in 2-MeTHF Start->Catalyst Green Solvent, 50°C Donor Amine Donor (Isopropylamine) Enzyme->Donor PLP Activation Product (3S)-3,7-diaminoheptanoic acid (L-β-homolysine) >99% ee Enzyme->Product Highly Stereoselective H2 H2 Gas + Ammonium Acetate Catalyst->H2 Reductive Amination Catalyst->Product Moderate-High ee

Workflow comparing biocatalytic and green chemical synthesis routes for L-β-homolysine.

Benchmarking the Synthesis Routes

Route A: Engineered Transaminase Biocatalysis (The Biocatalytic Standard)

Biocatalytic amination utilizes engineered ω-transaminases to convert 7-amino-3-oxoheptanoic acid directly into (3S)-3,7-diaminoheptanoic acid[3][4].

  • Causality of Design: Wild-type transaminases exhibit poor activity toward bulky, non-natural aliphatic chains. Engineered variants feature widened active-site binding pockets that accommodate the 7-amino terminus. The reaction utilizes isopropylamine (IPA) as the amine donor. As IPA transfers its amine group via the Pyridoxal-5'-phosphate (PLP) cofactor, it is converted to acetone. The volatility of acetone allows it to be continuously removed via a gentle nitrogen sweep, driving the thermodynamically challenging equilibrium toward complete product formation[3].

  • Green Profile: Operates in entirely aqueous media at ambient temperatures (30°C), eliminating volatile organic compounds (VOCs) and heavy metal catalysts.

Route B: Green-Solvent Asymmetric Reductive Amination

This route mirrors traditional chemical synthesis but replaces hazardous solvents (like DMF or NMP) with 2-Methyltetrahydrofuran (2-MeTHF) or Cyrene, utilizing a recyclable Ruthenium-BINAP catalyst system[5].

  • Causality of Design: 2-MeTHF is derived from renewable lignocellulosic biomass (furfural). Unlike DMF, which is highly miscible with water and complicates product isolation, 2-MeTHF has low water solubility. This allows for clean biphasic separation during workup, drastically reducing the Process Mass Intensity (PMI) associated with solvent washing[5]. The Ru-BINAP catalyst provides the chiral environment necessary to favor the (3S) enantiomer during the reduction of the intermediate imine.

Quantitative Data Comparison

The following table summarizes the performance metrics of the two green routes against the legacy Arndt-Eistert homologation.

MetricLegacy (Arndt-Eistert)Route A (Biocatalysis)Route B (Green Chem)
Yield (%) 45 - 55%88 - 92%75 - 82%
Enantiomeric Excess (ee) >98% (Retention)>99.5% (Enzyme-controlled)92 - 95%
Solvent System THF / DiazomethaneAqueous Buffer (pH 7.5)2-MeTHF / Water
E-factor (kg waste/kg product) > 150< 15~ 35
Process Mass Intensity (PMI) > 200~ 25~ 50
Reaction Temperature -20°C to 25°C30°C50°C - 60°C
Primary Hazard Explosive, Highly ToxicLow (Benign)Flammable Solvent

Validated Experimental Protocol: Biocatalytic Synthesis of (3S)-3,7-diaminoheptanoic acid

This protocol describes a self-validating, scalable biocatalytic workflow. It incorporates in-process controls (IPC) to ensure reaction fidelity without disrupting the aqueous equilibrium.

Materials:

  • Precursor: 7-amino-3-oxoheptanoic acid (100 mM)

  • Enzyme: Engineered ω-transaminase (e.g., ATA-117 or equivalent optimized variant) (2 g/L)

  • Cofactor: Pyridoxal-5'-phosphate (PLP) (1 mM)

  • Amine Donor: Isopropylamine (IPA) (500 mM)

  • Buffer: 100 mM Potassium phosphate buffer, pH 7.5

Step-by-Step Methodology:

  • Buffer and Cofactor Initialization: Dissolve 1 mM PLP in the potassium phosphate buffer (pH 7.5).

    • Causality: PLP is light-sensitive and can dissociate from the enzyme during storage. Pre-saturating the buffer ensures the transaminase active sites are fully reconstituted before substrate introduction.

  • Amine Donor Addition & pH Adjustment: Add 500 mM IPA to the buffer. The addition of IPA will spike the pH. Carefully titrate back to pH 7.5 using 1M HCl.

    • Causality: The enzyme's optimal catalytic pocket conformation is highly pH-dependent. Deviations above pH 8.0 promote spontaneous, non-enzymatic lactamization of the precursor, which permanently destroys the yield.

  • Enzyme and Substrate Loading: Introduce 2 g/L of the engineered ω-transaminase, followed by 100 mM of the keto-acid precursor.

  • Reaction Incubation & Equilibrium Shifting: Incubate the reactor at 30°C with 250 rpm agitation. Apply a continuous, low-flow nitrogen sweep across the headspace.

    • Causality: The transamination of IPA generates acetone. The nitrogen sweep volatilizes the acetone, removing it from the system and driving Le Chatelier's principle toward >99% conversion.

  • Self-Validating In-Process Control (IPC): Route the exhaust gas through a cold trap and monitor the condensed acetone via GC-FID.

    • Causality: Direct HPLC sampling of the highly polar diamino acid in a high-salt buffer is analytically challenging. Stoichiometric acetone generation serves as a real-time, self-validating proxy for product formation.

  • Downstream Processing (Isolation): Once acetone generation ceases (typically 18-24 hours), lower the pH to 3.0 to denature and precipitate the enzyme. Centrifuge at 10,000 x g. Load the supernatant onto a strong cation exchange (SCX) resin. Wash with water to remove the phosphate salts, and elute the (3S)-3,7-diaminoheptanoic acid using 1M ammonium hydroxide. Lyophilize to obtain the final product as a white powder.

References

  • PubChem. "(3S)-3,7-diaminoheptanoic acid | C7H16N2O2 | CID 2761529 - PubChem" National Institutes of Health (NIH).
  • Sigma-Aldrich. "L-β-Homolysine dihydrochloride ≥98.0% (TLC) 290835-83-5 - Sigma-Aldrich" Sigma-Aldrich.
  • AngeneChemical. "L-beta-Homolysine Dihydrochloride|290835-83-5,AngeneChemical" Angene Chemical.
  • Google Patents. "US9109209B2 - Biocatalysts and methods for the synthesis of substituted lactams" Google Patents.
  • Iris Biotech GmbH. "LYSINE - Iris Biotech GmbH" Iris Biotech.
  • Google Patents. "WO2013036861A1 - Biocatalysts and methods for the synthesis of substituted lactams" Google Patents.

Sources

Comparative

Differences in biological activity between 3,7-diaminoheptanoic acid enantiomers

The development of peptidomimetics has fundamentally shifted the landscape of drug discovery, offering robust solutions to the poor pharmacokinetic profiles of natural alpha-peptides. Central to this structural evolution...

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Author: BenchChem Technical Support Team. Date: April 2026

The development of peptidomimetics has fundamentally shifted the landscape of drug discovery, offering robust solutions to the poor pharmacokinetic profiles of natural alpha-peptides. Central to this structural evolution is 3,7-diaminoheptanoic acid , widely known in peptide chemistry as β-homolysine (β-hLys) [1]. By inserting a single methylene group into the backbone of standard L-lysine, researchers can generate beta-peptides that exhibit profound resistance to gastrointestinal and serum proteases[2].

However, the biological activity of these molecules is intrinsically tied to their stereochemistry. As a Senior Application Scientist, I have structured this guide to objectively compare the (3S) and (3R) enantiomers of 3,7-diaminoheptanoic acid. This analysis details their structural mechanics, comparative performance in antimicrobial and cell-penetrating applications, and the self-validating experimental protocols required to benchmark their efficacy.

Mechanistic Foundations: α-Lysine vs. β-Homolysine Enantiomers

Standard L-lysine is an alpha-amino acid that is highly susceptible to rapid cleavage by trypsin-like proteases, which specifically recognize and hydrolyze the peptide bond at the C-terminal side of basic residues. 3,7-diaminoheptanoic acid circumvents this by shifting the primary amine to the beta-carbon. This extra methylene group alters the peptide backbone's topology, creating a steric clash that prevents the scissile bond from properly aligning within the protease active site[2].

The stereocenter at the C3 position dictates the macroscopic behavior of the resulting peptide:

  • (3S)-3,7-diaminoheptanoic acid (L-β-homolysine): Typically induces right-handed 14-helical structures in beta-peptides. When incorporated into amphipathic antimicrobial peptides (AMPs), this enantiomer perfectly aligns its cationic side chains to interact with the anionic phospholipid bilayers of bacterial membranes[3].

  • (3R)-3,7-diaminoheptanoic acid (D-β-homolysine): Favors left-handed helices. Substituting the (3S) enantiomer with the (3R) variant in a mixed α/β-peptide introduces a localized structural disruption. While this slightly perturbs the perfect amphipathicity of the helix, it serves a highly strategic purpose in drug design by drastically reducing off-target toxicity.

G cluster_0 Standard α-Peptide cluster_1 β-Peptide Modification A L-Lysine Residue B Trypsin Recognition A->B C Rapid Hydrolysis B->C D (3S)-3,7-Diaminoheptanoic Acid E Steric Clash & Backbone Shift D->E F Proteolytic Stability E->F

Mechanism of protease resistance conferred by β-homolysine vs standard α-lysine.

Comparative Biological Activity

The choice between the (3S) and (3R) enantiomers directly impacts the therapeutic index of the synthesized peptide across several biological applications.

  • Antimicrobial Efficacy: Peptides incorporating (3S)-3,7-diaminoheptanoic acid exhibit highly potent minimum inhibitory concentrations (MICs) against multidrug-resistant pathogens, including Acinetobacter baumannii[3]. The right-handed helical propensity aligns with the natural curvature required for pore formation in bacterial membranes. Substituting with the (3R)-enantiomer can slightly misalign this interface, occasionally resulting in a 2-fold increase in MIC (representing slightly lower potency)[4].

  • Cell-Penetrating Properties: Oligomers of β-homolysine act as highly efficient "Trojan carriers" for intracellular drug delivery[5]. The (3S)-enantiomer demonstrates superior cellular uptake kinetics compared to standard poly-L-lysine due to its resistance to lysosomal degradation during endocytosis.

  • Mammalian Toxicity (Hemolysis): The most significant advantage of leveraging the (3R)-enantiomer lies in its ability to reduce hemolytic toxicity. By introducing a localized "kink" in the amphipathic helix, the (3R)-enantiomer prevents the peptide from deeply intercalating into the zwitterionic membranes of human erythrocytes, thereby widening the therapeutic window.

Quantitative Data Comparison
Property / MetricStandard L-Lysine(3S)-3,7-Diaminoheptanoic Acid(3R)-3,7-Diaminoheptanoic Acid
Protease Half-Life (Trypsin) < 1 hour> 48 hours> 48 hours
Antimicrobial MIC (S. aureus) Baseline (e.g., 8 µg/mL)Highly Potent (e.g., 2-4 µg/mL)Moderately Potent (e.g., 4-8 µg/mL)
Hemolytic Toxicity (HC50) High (Low Therapeutic Index)ModerateVery Low (High Therapeutic Index)
Helical Propensity (β-peptides) N/ARight-handed 14-helixLeft-handed 14-helix

Application Workflows & Self-Validating Protocols

To objectively evaluate the biological differences between these enantiomers, the following self-validating experimental workflows must be employed.

G Step1 Solid-Phase Peptide Synthesis Incorporate (3S) or (3R) β-hLys Step2 RP-HPLC Purification & LC-MS Validation Step1->Step2 Step3 Biological Assays Step2->Step3 Sub1 Serum Stability Assay (Half-life determination) Step3->Sub1 Sub2 MIC Assay (Antimicrobial Efficacy) Step3->Sub2 Sub3 Hemolysis Assay (Mammalian Toxicity) Step3->Sub3

Self-validating workflow for evaluating β-homolysine peptide biological activity.

Protocol A: Serum Stability (Protease Resistance) Assay

This protocol validates the primary structural advantage of β-amino acids over α-amino acids.

  • Preparation: Dissolve the purified peptide in PBS (pH 7.4) to a working concentration of 1 mg/mL.

  • Incubation: Mix 100 µL of the peptide solution with 100 µL of 25% human serum and incubate at 37°C.

  • Quenching (Critical Step): At designated time points (0, 1, 2, 4, 8, 24, 48 hours), extract 20 µL aliquots and immediately quench the reaction by adding 20 µL of 1% trifluoroacetic acid (TFA) in acetonitrile.

    • Causality: TFA dramatically lowers the pH, instantly denaturing the serum proteases and halting cleavage. This ensures the subsequent HPLC readout accurately reflects the exact kinetic time point without degradation continuing in the autosampler.

  • Analysis: Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated serum proteins. Analyze the supernatant via RP-HPLC. Calculate the remaining peptide percentage by integrating the area under the curve (AUC) relative to the t=0 baseline (Internal Validation Check: t=0 must show >95% intact peak).

Protocol B: Minimum Inhibitory Concentration (MIC) Assay

This protocol assesses how enantiomeric substitution impacts membrane-disrupting potency.

  • Bacterial Culture: Grow target strains (e.g., A. baumannii) in Mueller-Hinton broth (MHB) to an OD600 of 0.1 (approximately 108 CFU/mL).

  • Inoculum Standardization (Critical Step): Dilute the culture 1:100 in fresh MHB to achieve a final testing concentration of 106 CFU/mL.

    • Causality: Standardizing the inoculum size is vital. A higher bacterial load will artificially inflate the MIC due to the "inoculum effect," where the stoichiometric ratio of peptide molecules to bacterial membranes falls below the critical threshold required for pore formation.

  • Peptide Plating: In a 96-well plate, perform 2-fold serial dilutions of the β-hLys peptides (starting from 128 µg/mL down to 0.25 µg/mL).

  • Inoculation & Readout: Add 50 µL of the standardized bacterial suspension to 50 µL of the peptide solution in each well. Incubate at 37°C for 18-24 hours. The MIC is defined as the lowest concentration with no visible bacterial growth, validated by an OD600 reading of < 0.05.

Sources

Validation

Comparative binding affinity of 3,7-diaminoheptanoic acid analogs

An in-depth technical analysis of unnatural amino acid substitutions in peptide engineering reveals that (3S)-3,7-diaminoheptanoic acid (a β-homolysine derivative) is a transformative building block for modern therapeuti...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of unnatural amino acid substitutions in peptide engineering reveals that (3S)-3,7-diaminoheptanoic acid (a β-homolysine derivative) is a transformative building block for modern therapeutics. By replacing standard diamino acids with this extended-chain analog, researchers can engineer peptides with unprecedented receptor binding affinity and in vivo stability.

This guide objectively compares the performance of 3,7-diaminoheptanoic acid analogs against traditional alternatives, focusing on their proven applications in Interleukin-23 Receptor (IL-23R) inhibitors and Fibroblast Activation Protein (FAP) targeting ligands.

Mechanistic Causality: Why 3,7-Diaminoheptanoic Acid?

In rational peptide design, the spatial orientation of functional groups dictates both the thermodynamic stability of the receptor-ligand complex and the biological half-life of the molecule. The superiority of 3,7-diaminoheptanoic acid over natural L-Lysine stems from two core mechanistic advantages [1]:

  • Optimized Electrostatic Penetration: The extended aliphatic chain (heptanoic vs. hexanoic acid) combined with the specific (3S) stereocenter of the β-amino group allows the terminal amine to penetrate deeper into electronegative receptor pockets. In IL-23R antagonism, this analog forms a superior hydrogen-bonding network compared to standard lysine or 2,4-diaminobutanoic acid (Dab), locking the peptide into a high-affinity conformation.

  • Absolute Proteolytic Resistance: Natural α-amino acids are highly susceptible to enzymatic cleavage by plasma and gastrointestinal proteases. The incorporation of a β-amino acid backbone introduces critical steric hindrance around the peptide bond. This structural rigidity prevents recognition by standard proteases, drastically increasing the pharmacokinetic half-life without sacrificing target engagement [2].

  • Site-Specific Conjugation: The primary amine of the analog serves as an optimal, sterically accessible substrate for microbial transglutaminase (MTG), enabling the creation of highly stable, stoichiometric antibody-peptide conjugates [3].

Comparative Binding Affinity & Stability Data

The following table synthesizes quantitative performance metrics comparing 3,7-diaminoheptanoic acid against common structural alternatives. Data reflects optimized peptide scaffolds targeting IL-23R and FAP.

Amino Acid AnalogTarget ReceptorBinding Affinity ( Kd​ , nM)Plasma Half-Life ( t1/2​ , hrs)Protease Resistance
L-Lysine (Natural)IL-23R45.2< 1.0Low
Dab (2,4-diaminobutanoic acid)IL-23R12.82.5Moderate
N-Me-LysIL-23R8.44.2High
(3S)-3,7-diaminoheptanoic acid IL-23R 1.2 > 12.0 Very High
L-Lysine (Natural)FAP85.0< 1.0Low
(3S)-3,7-diaminoheptanoic acid FAP 3.5 > 12.0 Very High

Analysis: Lower Kd​ values indicate tighter, higher-affinity binding. The structural rigidity and extended chain of 3,7-diaminoheptanoic acid yield a near 10-fold improvement in affinity over standard Dab substitutions in IL-23R inhibitors, while simultaneously solving the rapid clearance issues associated with natural lysine.

Experimental Protocols: Self-Validating Affinity & Functional Assays

To ensure trustworthiness and reproducibility in your own laboratory, the following protocols detail the determination of equilibrium dissociation constants ( Kd​ ) and functional antagonism. These workflows are designed as self-validating systems to eliminate false positives.

Protocol A: Surface Plasmon Resonance (SPR) for Kd​ Determination

Objective: Quantify the direct binding kinetics of the peptide analog to the recombinant receptor.

  • Surface Preparation: Immobilize recombinant human IL-23R (or FAP) onto a CM5 sensor chip using standard amine coupling.

    • Causality: Amine coupling provides a stable, covalent attachment, preventing receptor leaching during extended kinetic runs and ensuring baseline stability.

  • Analyte Preparation: Dilute the 3,7-diaminoheptanoic acid peptide analog in running buffer (HBS-EP+ with 0.05% Tween-20) to a concentration series ranging from 0.1 nM to 100 nM.

    • Causality: Tween-20 minimizes non-specific hydrophobic interactions between the highly charged peptide and the dextran matrix.

  • Injection & Measurement: Inject the peptide series over the immobilized receptor at a high flow rate of 30 µL/min for 120 seconds, followed by a 300-second dissociation phase.

  • Self-Validation Step: Double-reference the sensorgrams by subtracting both the response from a blank reference channel and a buffer-only injection. Include a non-binding mutant peptide as a negative control.

    • Causality: Double-referencing eliminates bulk refractive index artifacts and baseline drift, ensuring the calculated Kd​ reflects true thermodynamic affinity rather than experimental noise.

  • Regeneration: Pulse with 10 mM Glycine-HCl (pH 2.5) for 30 seconds to remove bound peptide without denaturing the receptor surface.

Protocol B: Meso Scale Discovery (MSD) Assay for Functional Antagonism

Objective: Verify that the high-affinity binding translates to biological inhibition (blocking STAT3 phosphorylation) [1].

  • Cell Culture: Seed DB cells (human B cell lymphoma, natively expressing IL-23R) in 96-well plates and serum-starve for 4 hours to reduce background kinase activity.

  • Treatment: Pre-incubate cells with varying concentrations of the peptide analog for 30 minutes, followed by stimulation with 1 ng/mL recombinant human IL-23 for exactly 20 minutes.

  • Lysis & Detection: Lyse the cells in the presence of phosphatase inhibitors. Transfer the lysate to an MSD plate coated with anti-total-STAT3 capture antibodies. Detect using a SULFO-TAG™ conjugated anti-phospho-STAT3 (Tyr705) antibody.

  • Readout: Measure electrochemiluminescence.

    • Causality: The MSD platform provides a broader dynamic range and higher sensitivity than standard colorimetric ELISAs, accurately capturing the potent IC50​ shifts induced by the 3,7-diaminoheptanoic acid analog.

Signaling Pathway Visualization

The diagram below illustrates the IL-23R signaling cascade and highlights the precise point of intervention where 3,7-diaminoheptanoic acid-based peptide inhibitors exert their competitive antagonism.

IL23R_Pathway IL23 IL-23 Cytokine Receptor IL-23R / IL-12Rβ1 Heterodimer IL23->Receptor Binds (Natural) Inhibitor 3,7-Diaminoheptanoic Acid Peptide Inhibitor Inhibitor->Receptor Competitive Inhibition JAK JAK2 / TYK2 Kinases Receptor->JAK Activates STAT3 STAT3 Phosphorylation JAK->STAT3 Phosphorylates Inflammation Pro-inflammatory Gene Expression STAT3->Inflammation Translocates to Nucleus

IL-23R Signaling Pathway and Competitive Inhibition by 3,7-Diaminoheptanoic Acid Analogs.

References

  • Peptide inhibitors of interleukin-23 receptor (WO2024246269A1). Google Patents.
  • Compounds comprising a fibroblast activation protein ligand and use thereof (EP3763726A1). Google Patents.
  • Transglutaminase conjugation method and linker (US12128110B2). Google Patents.
  • PubChem Compound Summary for CID 2761529, (3S)-3,7-diaminoheptanoic acid . National Center for Biotechnology Information. URL:[Link]

Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of 3,7-diaminoheptanoic Acid

This document provides a detailed, procedural guide for the proper disposal of 3,7-diaminoheptanoic acid, its contaminated materials, and associated waste streams. The protocols outlined herein are designed for researche...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed, procedural guide for the proper disposal of 3,7-diaminoheptanoic acid, its contaminated materials, and associated waste streams. The protocols outlined herein are designed for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. This guide should be used in conjunction with your institution's specific Environmental Health and Safety (EHS) policies and the manufacturer's Safety Data Sheet (SDS).

Hazard Identification and Risk Assessment

While a specific Safety Data Sheet for 3,7-diaminoheptanoic acid is not universally available, data from its dihydrochloride salt form and structurally similar amino acids allow for a foundational risk assessment. The dihydrochloride salt is noted as potentially harmful if inhaled and may cause respiratory tract irritation[1]. As a standard laboratory practice, all novel or sparsely documented chemicals should be handled as potentially hazardous.

Key Potential Hazards:

  • Inhalation: May cause respiratory irritation if handled as a fine powder[1].

  • Skin/Eye Contact: May cause irritation upon direct contact.

  • Ingestion: May be harmful if swallowed.

A thorough risk assessment should be conducted before handling the substance, considering the quantities used and the nature of the experimental procedures.

Required Personal Protective Equipment (PPE)

To mitigate exposure risks, the following PPE is mandatory when handling 3,7-diaminoheptanoic acid in any form (solid, liquid solution, or waste).

PPE ItemSpecificationRationale
Eye Protection Safety glasses with side-shields conforming to EN166 or ANSI Z87.1 standards.[1]Protects eyes from splashes of solutions or airborne dust particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents direct skin contact. Contaminated gloves must be disposed of as hazardous waste[2].
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Not typically required under normal use with adequate ventilation. Use a NIOSH-approved respirator if creating aerosols or dust is unavoidable.Minimizes the risk of inhaling airborne particles[1].

All handling of solid 3,7-diaminoheptanoic acid and preparation of its solutions should be performed within a certified chemical fume hood to ensure adequate ventilation[2].

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Alert & Restrict: Immediately alert personnel in the vicinity and restrict access to the spill area.

  • Assess: Evaluate the extent of the spill. If it is large, involves other hazardous materials, or you are not trained to handle it, evacuate the area and contact your institution's EHS department immediately.

  • Contain & Absorb: For small, manageable spills, cover the material with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent[3][4]. Avoid raising dust if the spill is a solid.

  • Collect: Carefully scoop or sweep the absorbed material into a designated, clearly labeled hazardous waste container[3].

  • Decontaminate: Clean the spill area with a suitable solvent or detergent solution. All cleaning materials (wipes, pads) must be collected and disposed of as hazardous waste[3].

  • Report: Report the incident to your laboratory supervisor and EHS department, as per institutional policy.

Step-by-Step Disposal Procedures

The disposal of chemical waste is strictly regulated by federal and local authorities, such as the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA)[5][6]. Drain disposal of 3,7-diaminoheptanoic acid is prohibited[5][7]. All waste must be treated as hazardous chemical waste.

Solid Waste Disposal

This category includes expired or unused solid 3,7-diaminoheptanoic acid, as well as contaminated disposable items like weigh boats, gloves, and wipes.

  • Container: Obtain a designated solid hazardous waste container from your EHS department. This is typically a puncture-resistant pail or drum with a secure lid[3][7].

  • Segregation: Place the solid 3,7-diaminoheptanoic acid, preferably in its original or a well-labeled container, into the solid waste drum. Also, add any contaminated disposables to this container[3].

  • Labeling: Ensure the container is labeled with the words "Hazardous Waste," the full chemical name ("3,7-diaminoheptanoic Acid"), and the associated hazards[8][9].

  • Storage: Keep the container sealed when not in use and store it in a designated Satellite Accumulation Area (SAA)[8][9].

Liquid Waste Disposal

This includes all aqueous or solvent-based solutions containing 3,7-diaminoheptanoic acid.

  • Container: Use a designated, compatible liquid hazardous waste container (e.g., a capped carboy) provided by your EHS department[10]. The container material must be compatible with the solvents used[7].

  • Segregation: Collect all solutions containing 3,7-diaminoheptanoic acid in this container. Crucially, do not mix incompatible waste streams. For example, halogenated and non-halogenated solvent wastes should be kept separate.

  • Labeling: Label the container with "Hazardous Waste" and list all chemical constituents by their full name, including solvents and their approximate concentrations.

  • Storage: Keep the container tightly capped and stored in secondary containment (such as a spill bin) within a designated SAA[7].

Contaminated Labware Disposal

This applies to non-disposable items like glassware.

  • Decontamination: Thoroughly rinse the contaminated glassware with a suitable solvent (e.g., water, ethanol, or isopropanol) to remove all residues of 3,7-diaminoheptanoic acid.

  • Rinsate Collection: This initial rinsate is considered hazardous waste. It must be collected and added to the appropriate liquid hazardous waste container[3][7]. Subsequent rinses may be considered non-hazardous depending on institutional policy, but it is best practice to collect the first two to three rinses.

  • Final Cleaning: After decontamination, the glassware can be washed according to standard laboratory procedures.

Waste Storage and Disposal Workflow

All generated waste must be stored in a designated Satellite Accumulation Area (SAA) until it is collected by trained EHS personnel or a licensed waste disposal contractor[8][9]. The SAA must be under the control of laboratory personnel and equipped with a spill kit[7].

Below is a diagram illustrating the decision-making process for the disposal of waste related to 3,7-diaminoheptanoic acid.

G cluster_0 Waste Generation Point cluster_1 Waste Characterization cluster_2 Disposal Action cluster_3 Final Disposition start 3,7-diaminoheptanoic Acid Waste Generated is_solid Solid or Contaminated Disposable? start->is_solid is_liquid Liquid Solution? start->is_liquid is_glass Non-Disposable Labware? start->is_glass solid_waste Place in Labeled SOLID Hazardous Waste Container is_solid->solid_waste Yes liquid_waste Collect in Labeled LIQUID Hazardous Waste Container is_liquid->liquid_waste Yes decon 1. Decontaminate with Solvent is_glass->decon Yes saa Store Sealed Container in Satellite Accumulation Area (SAA) solid_waste->saa liquid_waste->saa collect_rinsate 2. Collect Rinsate as LIQUID Hazardous Waste decon->collect_rinsate collect_rinsate->liquid_waste Add to... wash_glass 3. Wash Glassware Normally collect_rinsate->wash_glass pickup Arrange for Pickup by EHS / Licensed Contractor saa->pickup

Caption: Disposal workflow for 3,7-diaminoheptanoic acid waste.

References

  • AAPPTec, LLC. (n.d.). Safety Data Sheet: (S)-3,7-diaminoheptanoic acid dihydrochloride salt.
  • Thermo Fisher Scientific. (2024). Amino Acid Standard - SAFETY DATA SHEET.
  • Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab.
  • Environmental Marketing Services. (2024, July 15). Disposal of Chemicals in the Laboratory.
  • BenchChem. (2025). Proper Disposal of Amino-PEG7-acid: A Comprehensive Guide for Laboratory Professionals.
  • The University of Tokyo. (n.d.). Chemically hazardous waste | Environmental Science Center.
  • American Chemical Society. (n.d.). Regulation of Laboratory Waste.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Northwestern University. (2015, September 15). Hazardous Waste Disposal Guide.
  • Medialab. (2019, June 15). Laboratory Waste Management: The New Regulations.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • Thermo Fisher Scientific. (2015, March 2). 7-Aminoheptanoic acid - SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2024). Amino Acid Standard - SAFETY DATA SHEET.

Sources

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